The table below summarizes the fundamental identifying information and key thermochemical properties for phosphoryl fluoride as listed in the NIST database.
| Property | Value | Reference & Comments |
|---|---|---|
| Chemical Formula | F₃OP | [1] |
| Molecular Weight | 103.9684 g/mol | [1] |
| CAS Registry Number | 13478-20-1 | [1] |
| Standard Enthalpy of Formation (ΔfH°gas) | -1254.25 kJ/mol | [1] Data reviewed in Dec. 1969 |
| Standard Entropy (S°gas, 1 bar) | 285.41 J/(mol·K) | [1] Data reviewed in Dec. 1969 |
The temperature dependence of the gas phase heat capacity is provided by NIST using the Shomate Equation, with different parameters for two temperature ranges [2]. The equation is: Cp° = A + Bt + Ct² + D*t³ + E/t² (where t = temperature in K / 1000)
The parameters for the Shomate Equation are as follows:
| Temperature Range | 298 K - 1100 K | 1100 K - 6000 K |
|---|---|---|
| A | 40.13209 | 107.0083 |
| B | 152.4223 | 0.601463 |
| C | -133.0863 | -0.121447 |
| D | 41.85757 | 0.008394 |
| E | -0.539184 | -6.730131 |
| F | -1273.710 | -1304.722 |
| G | 291.0395 | 387.2346 |
| H | -1254.250 | -1254.250 |
| Reference | Chase, 1998 | Chase, 1998 |
NIST also compiles data on the energy required to remove an electron (ionization energy) and the thermodynamics of reactions between POF₃ and various anions [1]. The diagram below illustrates the types of gas phase ion data available.
NIST provides evaluated data for gas phase ion energetics and clustering reactions.
The following table details the gas phase ion clustering data, which measures the binding enthalpy between this compound and different anions.
| Anion | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | ΔrS° (J/(mol·K)) | Method |
|---|---|---|---|---|
| F⁻ | 200.0 ± 8.4 | 168.0 ± 8.4 | 110.0 | IMRE [3] |
| CN⁻ | 98.3 ± 4.2 | 61.1 ± 2.1 | 130.0 | IMRE [1] |
| Cl⁻ | 58.2 ± 8.4 | 32.0 ± 8.4 | 88.0 | IMRE [3] |
The quantitative data in the NIST database is derived from several advanced experimental techniques:
The following tables consolidate key thermochemical and thermodynamic properties of phosphoryl fluoride from the NIST Chemistry WebBook [1] [2].
Table 1: Standard Thermochemical Properties of this compound (Gas Phase)
| Property | Value | Units | Reference |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) | -1254.25 | kJ/mol | [1] [2] |
| Standard Entropy (S°gas, 1 bar) | 285.41 | J/mol·K | [1] [2] |
| Molecular Weight | 103.9684 | g/mol | [1] [2] |
Table 2: Gas Phase Heat Capacity Shomate Equation Parameters
The heat capacity (Cp°), standard enthalpy (H° - H°298.15), and standard entropy (S°) can be calculated using the Shomate Equation for the specified temperature ranges [1] [2]:
Cp° = A + B*t + C*t² + D*t³ + E/t² (where t = T(K)/1000)
| Parameter | Temperature Range 298 - 1100 K | Temperature Range 1100 - 6000 K |
|---|---|---|
| A | 40.13209 | 107.0083 |
| B | 152.4223 | 0.601463 |
| C | -133.0863 | -0.121447 |
| D | 41.85757 | 0.008394 |
| E | -0.539184 | -6.730131 |
| F | -1273.710 | -1304.722 |
| G | 291.0395 | 387.2346 |
| H | -1254.250 | -1254.250 |
Table 3: Gas Phase Ion Energetics Data
| Property | Value | Units | Reference |
|---|---|---|---|
| Ionization Energy (IE) | 12.76 ± 0.01 | eV | [2] |
| Proton Affinity | 694.0 | kJ/mol | [2] |
| Gas Basicity | 664.2 | kJ/mol | [2] |
This compound acts as a Lewis acid, forming adducts with various anions. The following table summarizes the thermodynamics for these reactions in the gas phase [3] [2].
Table 4: Enthalpy and Gibbs Free Energy of Adduct Formation with Anions
| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| F⁻ + POF₃ → [F⁻ • POF₃] | 200.0 ± 8.4 | 168.0 ± 8.4 | IMRE | [3] [2] |
| CN⁻ + POF₃ → [CN⁻ • POF₃] | 98.3 ± 4.2 | 61.1 ± 2.1 | IMRE | [3] [2] |
| Cl⁻ + POF₃ → [Cl⁻ • POF₃] | 58.2 ± 8.4 | 32.0 ± 8.4 | IMRE | [3] [2] |
This data establishes a clear fluoride affinity trend, which is a key measure of Lewis acidity.
The following diagrams synthesize the information to show the core relationships and chemical behavior of this compound.
Overview of this compound's key properties and reactivity.
A primary method of synthesizing POF₃ is through the controlled hydrolysis of phosphorus pentafluoride (PF₅) [4]. The compound itself is moisture-sensitive and undergoes a step-wise hydrolysis, which is a critical aspect of its reactivity [4].
Key synthesis and step-wise hydrolysis pathway of POF₃ [4].
Table 1: Basic Physical Properties of Phosphoryl Fluoride (POF₃) [1] [2]
| Property | Value |
|---|---|
| Chemical Formula | POF₃ |
| Molar Mass | 103.9684 g/mol |
| Appearance | Colourless gas |
| Boiling Point | -39.7 °C |
| Structure | Tetrahedral at the P atom |
| Molecular Dipole Moment | 1.76 D |
Table 2: Selected Gas Phase Thermodynamic Data (Shomate Equation Parameters) [2] The standard enthalpy of formation (ΔH°f) is -1254.25 kJ/mol. [2] The heat capacity (Cp) is calculated using the Shomate equation: Cp° = A + Bt + Ct² + Dt³ + E/t² (where t = T/1000).*
| Parameter | Temperature Range 298 - 1100 K | Temperature Range 1100 - 6000 K |
|---|---|---|
| A | 40.13209 | 107.0083 |
| B | 152.4223 | 0.601463 |
| C | -133.0863 | -0.121447 |
| D | 41.85757 | 0.008394 |
| E | -0.539184 | -6.730131 |
The established laboratory-scale synthesis for POF₃ involves the controlled gas-phase hydrolysis of phosphorus pentafluoride (PF₅) [1] [3]. Below is a detailed experimental protocol and a diagram of its core hydrolysis pathway.
Experimental Protocol: Synthesis via PF₅ Hydrolysis [3]
The following diagram illustrates the core chemical transformation in this synthesis and the primary purification step.
Core synthesis and purification workflow for POF₃.
This compound is readily hydrolyzed by water, proceeding stepwise through fluorophosphoric acids to ultimately yield orthophosphoric acid [1].
The stepwise hydrolysis pathway of POF₃ in aqueous solution proceeds as follows [1]:
This reactivity with protic solvents extends to alcohols, with which it also reacts [1]. Furthermore, POF₃ reacts with dimethylamine to produce dimethylaminophosphoryl difluoride ((H₃C)₂N−P(=O)F₂) and can undergo disproportionation to form difluorophosphate (PO₂F₂⁻) and hexafluorophosphate (PF₆⁻) ions [1].
While POF₃ itself is highly toxic and corrosive [1], its structural and reactivity motifs are highly relevant in modern chemical biology.
1. Metal Fluorides as Phosphate Mimetics in Enzymology Complexes of aluminum fluoride (AlF₃) and magnesium fluoride (MgF₃) are well-established as transition state analogs for phosphoryl transfer enzymes [4]. These anionic species mimic the transferring phosphoryl group (PO₃⁻) due to their similar geometry and charge, allowing researchers to trap and study enzyme-substrate complexes using X-ray crystallography, cryo-EM, and NMR [4]. Scandium tetrafluoride (ScF₄⁻) is a newly introduced metal fluoride that provides a strong anomalous signal with soft X-rays, enhancing structural studies [4].
2. The Rise of Organophosphorus(V) Fluoride Chemistry Organophosphorus compounds featuring a P(V)-F bond, which includes POF₃-derived structures, are experiencing a resurgence. Phosphorus Fluoride Exchange (PFEx) has been recognized as a powerful click chemistry reaction, enabling the facile connection of complex molecules [5].
These compounds are now used as:
Table 3: Applications of P(V)-F Motifs in Chemical Biology [5]
| Application | Key Feature | Example/Utility |
|---|---|---|
| Enzyme Inhibition/Probing | Hydrolytic susceptibility under specific conditions | Trapping active enzyme conformations; studying phosphoryl transfer. |
| PFEx Click Chemistry | Specific fluoride exchange reactivity | Modular ligation for drug discovery and bioconjugation. |
| Molecular Imaging | Incorporation of ¹⁸F radionuclide | Development of novel PET tracers. |
This compound is a poisonous and corrosive gas [1]. Its primary hazard involves reaction with water (including moisture in air or tissues) to produce hydrogen fluoride (HF), a highly toxic and corrosive acid [1] [6]. Standard safety procedures for handling hazardous gases must be followed, including the use of appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified fume hood). Always consult the relevant Safety Data Sheet (SDS) before working with this compound [1].
Basic Identifiers
Molecular Geometry & Bonding
Vibrational Spectroscopy (Raman & IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: NMR Spectroscopy Parameters for Fluorinated Compounds
| Nucleus | Chemical Shift Range | Key Application | Experimental Notes |
|---|---|---|---|
| ¹⁹F | ~500 ppm [3] | Direct quantification of POF₃ and derivatives; tracking hydrolysis [3] | Broad range minimizes signal overlap; no solvent interference |
| ³¹P | Information missing | Probing phosphorus coordination environment | Information missing |
Mass Spectrometry & Gas Phase Data
Table 2: Gas Phase Thermochemistry & Energetics [4]
| Parameter | Value | Conditions |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) | -1254.25 kJ/mol | Data reviewed in Dec. 1969 |
| Standard Entropy (S°gas, 1 bar) | 285.41 J/mol·K | Data reviewed in Dec. 1969 |
| Ionization Energy (IE) | 12.76 ± 0.01 eV | Evaluated data |
| Proton Affinity | 694.0 kJ/mol | Review data |
¹⁹F NMR Spectroscopy for Quantification
This method is ideal for directly analyzing phosphoryl fluoride and its hydrolysis products without needing identical reference standards [3].
X-Ray Photoelectron Spectroscopy (XPS) for P-F Bonds
This compound is a poisonous and corrosive gas that can form hydrofluoric acid (HF) upon contact with moisture [1].
The stepwise hydrolysis of POF₃ is a key reaction that can be monitored effectively using ¹⁹F NMR spectroscopy [1].
Hydrolysis pathway of this compound proceeds through sequential fluoride displacement [1].
The following table summarizes key quantitative gas-phase thermochemical data for phosphoryl fluoride, as provided by the National Institute of Standards and Technology (NIST) Standard Reference Database [1] [2].
| Property | Value | Units | Conditions |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) | -1254.25 | kJ/mol | 298.15 K, 1 bar |
| Standard Entropy (S°gas, 1 bar) | 285.41 | J/mol·K | 298.15 K, 1 bar |
| Molecular Weight | 103.9684 | g/mol | - |
The gas-phase heat capacity (Cₚ) is described by a Shomate equation with two temperature ranges [1] [2]. The parameters are as follows:
Shomate Equation: Cₚ° = A + B*t + C*t² + D*t³ + E/t² (where t = temperature [K] / 1000)
| Temperature Range (K) | A | B | C | D | E |
|---|---|---|---|---|---|
| 298 - 1100 | 40.13209 | 152.4223 | -133.0863 | 41.85757 | -0.539184 |
| 1100 - 6000 | 107.0083 | 0.601463 | -0.121447 | 0.008394 | -6.730131 |
This compound is not typically a primary target of synthesis but is a significant decomposition product in certain systems, most notably in lithium-ion battery failure.
The most well-documented route to POF₃ formation is through the thermal decomposition of lithium hexafluorophosphate (LiPF₆), a common salt in lithium-ion battery electrolytes, particularly in the presence of moisture [3] [4]. The reaction pathway is as follows:
Diagram of the thermal decomposition and hydrolysis pathway of LiPF₆ leading to the formation and breakdown of POF₃.
Quantitative measurements from battery fire tests found that some commercial lithium-ion batteries can emit 15–22 mg of POF₃ per Wh of nominal battery energy capacity [3].
POF₃ and other gases like HF in battery emission studies [3].POF₃ and HF due to hydrogen bonding interactions. Studies use Density Functional Theory (DFT) to model adsorption mechanisms [4].PO₃F²⁻, in solid degradation products from mechanochemical processes [5].POF₃ is recognized as a reactive and potentially toxic gas. It readily hydrolyzes in the presence of water to ultimately form hydrofluoric acid (HF), a known toxicant [3]. Its chlorine analog, POCl₃, is highly toxic, suggesting POF₃ may be similarly or more hazardous [3].POF₃ and other fluoride emissions is a critical safety consideration in the development, use, and recycling of lithium-ion batteries, especially for large-scale energy storage [3] [6].
Phosphoryl fluoride (POF₃) is a colorless, toxic gas with a boiling point of -39.7 °C [1]. It is highly reactive and hydrolyzes in water, eventually forming orthophosphoric acid [1].
The classical preparation method involves the controlled hydrolysis of phosphorus pentafluoride (PF₅) [1]. In modern research, a common and practical synthesis involves a two-step halogen exchange process, starting from the readily available phosphoryl chloride (POCl₃) [2].
The table below summarizes the core properties and a standard synthetic protocol derived from current research methodologies [2].
| Property Category | Details |
|---|---|
| Chemical Formula | POF₃ [1] |
| Molar Mass | 103.9684 g/mol [1] |
| Physical State | Colorless gas [1] |
| Boiling Point | -39.7 °C [1] |
| Hazards | Poisonous, corrosive, reacts with water to form HF [1] |
| Synthesis (Typical Research Scale) | 1. React POCl₃ with a secondary amine and a base (e.g., Et₃N) to form a phosphoramidic dichloride intermediate. 2. Perform a fluoride-chloride halogen exchange using potassium fluoride (KF, 8.0 equiv) in acetone at room temperature [2]. |
While the historical discovery of POF₃ may be obscure, its relevance has been revitalized by the emergence of Phosphorus Fluoride Exchange (PFEx) as a powerful "click chemistry" reaction [3] [2].
PFEx is a catalytic click reaction that involves the exchange of P(V)–F bonds with alcohol and amine nucleophiles, reliably producing P–O- and P–N-linked compounds [4]. This reaction is inspired by how nature uses phosphate esters and anhydrides to build complex molecules like DNA and ATP [2]. Although POF₃ itself is often impractical for routine lab use due to its high toxicity and gaseous state, it is considered a conceptual ideal for PFEx, and related bench-stable molecules like phosphoramidic difluorides are commonly used instead [2].
The following diagram illustrates the core concept of the PFEx reaction and its strategic value:
The PFEx chemistry, for which POF₃ is a foundational concept, enables the precise and rapid construction of complex, three-dimensional molecules. This is crucial for creating diversity in drug candidates and for the late-stage functionalization of existing drug molecules [2]. The table below outlines key applications and critical safety protocols.
| Application/Safety Aspect | Description |
|---|---|
| Drug Discovery & Development | Used to create multidimensional molecular hubs for probing biological systems and generating new therapeutic candidates [2]. |
| Late-Stage Functionalization | Enables the efficient modification of complex drug molecules or fragments to optimize properties or create new chemical entities [2]. |
| Handling & Quenching | Protocols require careful handling of P–F containing compounds and effective quenching of reactions to ensure user safety [4]. |
| Historical Safety Context | Organophosphorus(V) fluorides have been employed as toxic nerve agents, which has historically overshadowed their potential. This necessitates strict safety measures in the lab [2]. |
For scientists in drug development, understanding this compound's role provides key advantages:
This compound (POF₃), also known as phosphorus oxyfluoride, is an important inorganic compound with significant utility in chemical synthesis and drug development. This colorless, reactive gas possesses a tetrahedral molecular structure with phosphorus at the center bonded to three fluorine atoms and one oxygen atom. The compound exhibits a boiling point of -39.7°C and reacts vigorously with water, alcohols, and acids, making careful handling essential [1]. Historically, this compound and related organophosphorus(V) fluorides have been associated with toxicity concerns due to their application as nerve agents and acetylcholinesterase inhibitors [2]. However, recent advances have revealed their promising potential in click chemistry, chemical biology, and pharmaceutical development when proper safety protocols are observed [2] [3].
The resurgence of interest in organophosphorus(V) fluorides stems from their unique reactivity profile and versatility as synthetic intermediates. Behind the very real safety considerations, there is growing potential in a wide range of fields, from chemical biology to drug development [2]. The recent inclusion of organophosphorus(V) fluorides in click chemistry exemplifies the promise these compounds possess and brings these molecules to the brink of a resurgence in scientific interest [2]. This application note provides comprehensive technical information on synthesis methods, experimental protocols, safety considerations, and emerging applications of this compound to enable researchers to harness its potential while maintaining rigorous safety standards.
This compound exhibits several key physicochemical properties that determine its handling requirements and reactivity:
The P-F bond in this compound exhibits distinctive characteristics with a bond length of approximately 1.52 Å and a high bond dissociation energy of 602 kJ/mol, which contributes to both its stability and selective reactivity [3]. This high bond dissociation energy makes P-F bonds more stable than P-Cl bonds (BDE = 331 kJ/mol), allowing for selective substitution reactions where P-Cl bonds react preferentially while leaving P-F bonds intact [3].
This compound undergoes hydrolysis in aqueous solution through a stepwise process that proceeds via difluorophosphate and monofluorophosphate intermediates to ultimately yield orthophosphate [1]. The hydrolysis pathway can be represented as:
POF₃ → HPO₂F₂ → H₂PO₃F → H₃PO₄
This reactivity with water and other protic solvents necessitates careful exclusion of moisture during synthetic applications. The compound also reacts with amines, as demonstrated by its reaction with dimethylamine to produce dimethylaminophosphoryl difluoride and related species [1]. Despite these reactivities, P-F bonds demonstrate remarkable stability under various conditions, including thermal stress, reduction, and exposure to nucleophiles like aniline under controlled conditions [3].
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Fluorosulfonic Acid Route | Phosphate rock, fluorosulfonic acid | 150-400°C, pressure reactor | ~75% based on P content | Direct from inexpensive materials, one-step process | Co-production of HPO₂F₂ and H₂SO₄ |
| Halogen Exchange | POCl₃ + HF or metal fluorides | Varies by fluoride source | Moderate to high | Established procedure | Handling corrosive HF |
| PF₅ Hydrolysis | PF₅ + controlled H₂O | Controlled conditions | Not specified | Partial hydrolysis pathway | Requires careful control |
| Modified PFEx Route | POCl₃ + KF | Room temperature, acetone solvent | High for intermediate compounds | Bench-stable precursors | Multi-step for POF₃ generation |
The conventional industrial synthesis of this compound has traditionally relied on halogen exchange reactions using phosphoryl chloride as the starting material. This approach typically involves the reaction of POCl₃ with hydrogen fluoride or various metal fluorides, facilitating the replacement of chlorine atoms with fluorine atoms [5]. While effective, this method presents significant handling challenges due to the corrosive nature of both starting materials and products.
Another established route involves the partial hydrolysis of phosphorus pentafluoride (PF₅), which allows for controlled oxygen introduction while maintaining fluorine atoms on the phosphorus center [1]. This method requires careful control of reaction conditions to prevent complete hydrolysis to phosphate species while achieving satisfactory conversion to the target this compound compound.
Recent developments have focused on more direct and efficient synthesis pathways. A particularly innovative approach utilizes fluorosulfonic acid reacting with various phosphate sources, including phosphate rock, phosphoric acid, or metal phosphates [5]. This method enables direct production of this compound through a one-step process conducted at elevated temperatures (150-400°C), with optimal performance observed around 350°C [5].
The process can be represented by the general reaction:
Phosphate source + FSO₃H → POF₃ + HPO₂F₂ + H₂SO₄
When employing phosphate rock with typical moisture content of 1.0-1.5%, the volatile phosphorus-containing products consist of approximately 5 parts POF₃ to 1 part HPO₂F₂ (difluorophosphoric acid) [5]. The difluorophosphoric acid represents the hydrolysis product of this compound, with its formation dependent on the moisture and hydroxyl content of the phosphate source [5].
For laboratory-scale synthesis of related organophosphorus(V) fluorides, a modified halogen exchange approach using POCl₃ as starting material followed by fluoride-chloride exchange with KF (8.0 equivalents) in acetone at room temperature has been reported as an optimized protocol [3]. This method produces phosphoramidic difluorides as stable intermediates that can serve as practical precursors for further applications.
Materials and Equipment:
Procedure:
Key Parameters:
Materials and Equipment:
Procedure:
This compound is classified as a poisonous and corrosive compound that can form hydrogen fluoride upon contact with moisture, including tissue [1] [4]. The GHS labeling includes the signal word "Danger" with hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), H330 (fatal if inhaled), and H372 (causes damage to organs through prolonged or repeated exposure) [1].
Organophosphorus(V) fluorides historically function as acetylcholinesterase (AChE) inhibitors, which is the mechanism underlying their toxicity as nerve agents [2]. This occurs when the OH group of the serine residue in acetylcholinesterase undergoes phosphorylation, effectively inhibiting enzymatic activity. This prevents the breakdown of acetylcholine in neuronal synapses, causing overstimulation of acetylcholine receptors and prolonged depolarization of postsynaptic neurons, potentially leading to death by asphyxia due to muscle paralysis [2].
Essential safety precautions include:
Structural modification of organophosphorus(V) fluorides can significantly influence their toxicity profiles:
Researchers should completely avoid compounds falling within the Organization for the Prohibition of Chemical Weapons (OPCW) Schedule 1, which includes phosphonofluoridates bearing an alkyl group and an O-alkyl group with a carbon count ≤10, as well as derivatives where these groups are replaced with oxime or imine moieties (general structure of Novichok nerve agents) [2].
Phosphorus Fluoride Exchange represents a cutting-edge advancement in catalytic click-reaction technology that draws inspiration from Nature's phosphate connectors [3]. PFEx facilitates the reliable coupling of P(V)-F loaded hubs with aryl alcohols, alkyl alcohols, and amines to produce stable, multidimensional P(V)-O and P(V)-N linked products [3]. The rate of P-F exchange is significantly enhanced by Lewis amine base catalysis, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) [3].
Key advantages of PFEx chemistry include:
The reactivity profile of P-F hubs surpasses that of their P-Cl counterparts in terms of both reaction rate and performance, qualifying PFEx as a promising click reaction for biomedical applications [3].
Table 2: Research Applications of this compound and Derivatives
| Application Area | Specific Use | Examples/Benefits |
|---|---|---|
| Drug Development | Acetylcholinesterase inhibitors | Glaucoma treatment (e.g., diisopropyl fluorophosphate) [2] |
| Chemical Biology | Protein tyrosine phosphatase inhibitors | Pentafluorophosphato amino acids with 30-fold stronger binding affinity to PTP1B [2] |
| Analytical Probes | ¹⁹F NMR spectroscopy | Nucleotide analogues as reporter molecules in enzyme binding assays [2] |
| Protein Profiling | Activity-based protein profiling | FP-biotin for detecting labeled proteins in sub-nanomolar concentrations [2] |
| Metabolic Studies | Serine hydrolase mapping | Identification and quantification of recombinant serine hydrolases [2] |
Organophosphorus(V) fluorides have demonstrated significant potential in pharmaceutical applications despite their challenging history. Since the 1940s, diisopropyl fluorophosphate (DFP) has been used to treat glaucoma by increasing synaptic transmission through acetylcholinesterase inhibition, allowing enhanced ciliary muscle contraction to facilitate fluid drainage from the eye [2]. More recently, Rademann and coworkers have developed pentafluorophosphate anions that act as protein tyrosine phosphatase (PTP) inhibitors [2]. These compounds are physiologically stable and represent an improvement over classic α,α-fluorobenzylphosphonate phosphotryrosine mimetics, which lack cell membrane permeability [2].
In 2022, the same group developed a novel synthetic protocol to access pentafluorophosphato amino acids, which displayed up to 30-fold stronger binding affinity to protein tyrosine phosphatase 1B (PTP1B) compared to classic biomimetics [2]. This breakthrough highlights the potential of strategically designed phosphorus(V) fluoride compounds in drug development.
The following diagram illustrates the complete experimental workflow for this compound synthesis and application, integrating both traditional and modern approaches:
Figure 1: Experimental workflow for this compound synthesis and application. The diagram illustrates two primary synthesis routes: traditional industrial-scale production and modern PFEx chemistry for research applications. Safety protocols are critical throughout all stages of handling and synthesis.
This compound and related organophosphorus(V) fluorides represent a class of compounds with both significant challenges and remarkable potential. While their historical association with toxicity demands rigorous safety protocols, recent methodological advances have unlocked their promising applications in click chemistry, drug development, and chemical biology. The development of PFEx (Phosphorus Fluoride Exchange) technology represents a particular breakthrough, enabling controlled, multidimensional assembly of complex molecules under mild conditions [3].
Future research directions will likely focus on expanding the scope of PFEx chemistry, developing increasingly selective catalysts, and designing novel organophosphorus(V) fluoride compounds with optimized biological activity and reduced toxicity. The continued exploration of structural modifications that attenuate toxicity while maintaining desirable reactivity will be essential for broadening the application of these compounds in biomedical research [2]. As safety protocols become more sophisticated and researcher awareness increases, this compound and its derivatives are poised to make significant contributions to pharmaceutical development and chemical synthesis in the coming years.
Metal fluoride (MF~x~) complexes have revolutionized the study of phosphoryl transfer enzymes by serving as structural and functional mimics of phosphate groups and their transition states. These complexes enable researchers to stabilize catalytic intermediates that would otherwise be too transient for experimental observation. The seminal discovery in the mid-1990s that tetrafluoroaluminate (AlF~4~^–^) could form stable complexes with nucleotide-bound proteins sparked the development of an entire family of MF~x~ analogs that mimic various states along the phosphoryl transfer reaction pathway [1]. The key advantage of these complexes lies in their ability to "trap" enzymes in catalytically relevant states while providing spectroscopically favorable atoms (fluorine) for detection and characterization [2].
Phosphoryl transfer reactions represent one of the most fundamental biochemical processes in living systems, constituting approximately 10% of all proteins encoded in the human genome [2]. These enzymes catalyze the transfer of a phosphoryl group (PO~3~^–^) from a donor to an acceptor molecule, with the reaction proceeding through a trigonal bipyramidal transition state in which the phosphorus is coordinated to five atoms in either a concerted or stepwise mechanism [3] [1]. The metal fluoride complexes serve as isosteric replacements for the phosphoryl group, with careful matching of geometry and charge distribution to mimic specific states along the reaction coordinate, from ground state analogs to transition state analogs [1] [4].
Different metal fluorides mimic different states along the phosphoryl transfer reaction pathway based on their coordination geometry and charge characteristics:
BeF~3~^–^ complexes typically adopt tetrahedral geometry and serve as ground state analogs for the phosphate group [1]. These complexes are particularly effective for mimicking aspartyl phosphate intermediates in enzymes such as kinases and phosphatases. The bidentate coordination to an essential divalent metal ion (typically Mg^2+^) through one fluorine atom and the second carboxylate oxygen creates a stable six-membered ring that closely resembles the native phosphate group [1].
AlF~4~^–^ and AlF~3~^0^ complexes represent different points along the reaction coordinate. The tetrahedral AlF~4~^–^ initially raised questions about its relevance to phosphoryl transfer until structural analyses revealed that it typically coordinates with octahedral geometry around aluminum, while the overall arrangement of protein atoms and substrates maintains a transition state-like configuration [1]. The neutral AlF~3~^0^ complex more accurately mimics the charge distribution of the true transition state and adopts trigonal bipyramidal geometry [1].
MgF~3~^–^ complexes represent a breakthrough as they combine the correct anionic charge with trigonal bipyramidal geometry, making them excellent mimics of the transition state for phosphoryl transfer reactions [1]. The identification of magnesium as the central atom in these complexes required proton-induced X-ray emission spectroscopy (PIXE) for definitive verification [1].
ScF~4~^–^ represents a recent addition to the MF~x~ toolkit, offering a strong anomalous signal with soft X-rays that facilitates structural determination [2]. This property makes it particularly valuable for techniques that rely on anomalous scattering for atom identification.
The utility of MF~x~ complexes stems from their ability to mimic the geometric and electronic properties of phosphate groups at different stages of the transfer reaction:
Table 1: Metal Fluoride Complexes as Phosphate Analogs
| Metal Fluoride | Coordination Geometry | Charge | Mimicked State | Key Features |
|---|---|---|---|---|
| BeF~3~^–^ | Tetrahedral | –1 | Ground state (phosphate) | Tetrahedral arrangement similar to phosphate; ~70 structures with aspartate, ~50 with nucleotides |
| AlF~4~^–^ | Octahedral (around Al) | –1 | Early transition state | First discovered MF~x~ analog; coordinates with protein and nucleophile |
| AlF~3~^0^ | Trigonal bipyramidal | 0 | Transition state | Charge-neutral; better Coulombic match to transition state |
| MgF~3~^–^ | Trigonal bipyramidal | –1 | Transition state | Correct charge and geometry; identified by PIXE |
| ScF~4~^–^ | Trigonal bipyramidal | –1 | Transition state | Strong anomalous signal with soft X-rays |
The trigonal bipyramidal geometry observed in MgF~3~^–^, AlF~3~^0^, and ScF~4~^–^ complexes matches the expected transition state for in-line phosphoryl transfer, where the nucleophile and leaving group occupy apical positions [1] [4]. This geometry has been universally observed in MF~x~ complexes representing transition states, providing strong evidence for a concerted transfer mechanism with inline stereochemistry in enzymatic phosphoryl transfer [1] [5]. Quantum mechanical computations have validated that these MF~x~ complexes serve as reliable models for true transition states, demonstrating similar bond lengths, metal coordination, and virtually identical hydrogen bond networks [4].
Objective: To determine high-resolution structures of phosphoryl transfer enzymes trapped in catalytically relevant states using MF~x~ complexes.
Enzyme Preparation:
Complex Formation:
Crystallization:
Data Collection and Structure Determination:
Objective: To characterize the dynamics and environment of MF~x~ complexes in solution using 19F NMR.
Sample Preparation:
Data Acquisition:
Data Analysis:
The following diagram illustrates the decision-making workflow for selecting appropriate metal fluorides based on research goals:
Table 2: Practical Guide to Metal Fluoride Applications
| Parameter | BeF~3~^–^ | AlF~4~^–^ | MgF~3~^–^ | ScF~4~^–^ |
|---|---|---|---|---|
| Primary Application | Ground state analog | Early transition state | Transition state | Transition state with anomalous signal |
| Optimal Concentration | 5-20 mM Be + 50-100 mM NaF | 2-10 mM Al + 50-100 mM NaF | 5-20 mM Mg + 50-100 mM NaF | 5-20 mM Sc + 50-100 mM NaF |
| Essential Cofactors | Mg^2+^ or Mn^2+^ | Mg^2+^ | None specifically | None specifically |
| Structural Features | Tetrahedral | Octahedral around Al | Trigonal bipyramidal | Trigonal bipyramidal |
| Spectroscopic Signatures | 19F NMR: -120 to -140 ppm | 19F NMR: -150 to -170 ppm | 19F NMR: -180 to -210 ppm | 19F NMR: To be characterized |
| Safety Considerations | Highly toxic; use containment | Moderate toxicity | Low toxicity | Moderate toxicity |
| Validation Methods | X-ray crystallography, 19F NMR | X-ray crystallography, 19F NMR | PIXE, X-ray crystallography | Anomalous diffraction |
When interpreting data from MF~x~ experiments, consider the following key aspects:
Geometry Validation: Confirm that the MF~x~ complex adopts the expected geometry (tetrahedral for ground state, trigonal bipyramidal for transition state) and that the protein scaffold maintains native-like conformation [1] [4].
Active Site Interactions: Analyze the hydrogen bonding network and electrostatic interactions between the MF~x~ complex and active site residues. Compare these interactions with those predicted for the native transition state through computational methods [1].
Metal Coordination: Verify the coordination geometry of essential metal ions (typically Mg^2+^). In BeF~3~^–^ complexes, the bidentate coordination to Mg^2+^ through one fluorine and an oxygen atom forms a characteristic six-membered ring [1].
Consistency Across Techniques: Correlate findings from different structural techniques (crystallography, NMR, cryo-EM) to build a comprehensive picture of the enzyme mechanism. Solution studies using 19F NMR can validate conformational states observed in crystal structures [2].
Poor Complex Formation: If MF~x~ complexes do not form efficiently, try varying the ratio of metal to fluoride, adjusting pH, or including substrates/product analogs to stabilize the desired state.
Crystal Disorders: If crystals diffract poorly or show disorder around the active site, consider using higher concentrations of MF~x~ components or employing cross-linking techniques to stabilize crystals.
Non-specific Binding: If 19F NMR shows multiple signals, perform careful titration experiments to distinguish specific from non-specific binding, or use mutant enzymes that disrupt the active site as controls.
Complex Instability: If MF~x~ complexes decompose during experiments, optimize buffer conditions, include stabilizing cosolvents, or use rapid data collection methods.
Recent developments in MF~x~ methodologies have enabled new applications:
Time-resolved Crystallography: Using rapid mixing and freezing techniques to observe MF~x~ complex formation at various time points.
Hybrid Approaches: Combining MF~x~ complexes with other spectroscopic techniques such as EPR or fluorescence spectroscopy to obtain complementary information.
Cryo-EM Applications: Implementing MF~x~ complexes in single-particle cryo-EM studies of large phosphoryl transfer complexes [2].
Computational Integration: Using MF~x~ structures as starting points for QM/MM calculations to elucidate detailed reaction mechanisms and energy landscapes [1] [4].
Metal fluoride complexes provide powerful chemical tools for elucidating the mechanisms of phosphoryl transfer enzymes. By serving as structural and electronic analogs of phosphate groups and their transition states, these complexes enable researchers to visualize and characterize catalytic intermediates that are otherwise inaccessible to direct observation. The comprehensive protocols outlined in these Application Notes provide a solid foundation for implementing these techniques in diverse research programs aimed at understanding enzyme mechanisms.
As the field advances, new metal fluoride complexes and applications continue to emerge, offering ever more sophisticated tools for probing the intricate details of phosphoryl transfer reactions. The integration of these structural insights with computational and spectroscopic approaches promises to yield a comprehensive understanding of biological catalysis, with potential applications in drug discovery and enzyme engineering.
Metal fluoride complexes have revolutionized the study of phosphoryl transfer enzymes, which constitute approximately 10% of all proteins encoded in the human genome [1]. These complexes function as structural and mechanistic mimics of phosphate groups, enabling researchers to trap and characterize enzymatic intermediates that are otherwise too transient for direct observation. The seminal discovery in the mid-1990s that aluminum and magnesium fluorides could mimic phosphate groups in enzyme active sites opened new avenues for investigating enzyme mechanisms at atomic resolution [2] [3]. The significance of these tools stems from their ability to serve as transition state analogs and ground state mimics, providing unprecedented insights into the catalytic mechanisms of diverse enzyme classes including kinases, phosphatases, phosphomutases, and GTPases [2].
The fundamental premise underlying metal fluoride applications is "nuclear mutation" – the substitution of the phosphoryl group (PO₃⁻) with isoelectronic and isostructural metal fluoride complexes such as MgF₃⁻ or AlF₄⁻ [3]. These complexes share key characteristics with phosphate groups, including similar ionic radii, comparable charge distribution, and the ability to adopt similar coordination geometries within enzyme active sites [4] [2]. This strategic substitution allows researchers to stabilize enzymatic states that mimic either the ground state or transition state of phosphoryl transfer reactions, facilitating detailed structural and mechanistic analyses using techniques ranging from X-ray crystallography to solution NMR spectroscopy.
The serendipitous discovery of metal fluorides as phosphate analogs began with the crystallization of ternary complexes of guanosine diphosphate (GDP) coordinated to tetrafluoroaluminate (AlF₄⁻) with small G proteins in the mid-1990s [2]. These initial observations were quickly followed by the identification of additional metal fluoride species with distinct mimicking properties:
Beryllium fluorides (BeFₓ): These complexes predominantly form tetrahedral geometries (BeF₃⁻) that closely resemble the ground state of phosphate groups, particularly when bound to aspartate carboxylates or nucleotide phosphates [4] [2]. The coordination sphere typically involves bidentate coordination to a divalent metal ion (usually Mg²⁺) from one fluorine and an adjacent carboxylate oxygen, forming a near-planar six-membered ring [2].
Aluminum fluorides (AlFₓ): These complexes exhibit structural plasticity, with AlF₄⁻ adopting octahedral coordination and AlF₃ forming trigonal bipyramidal geometry [4] [2]. The neutral AlF₃ species serves as a transition state analog despite being a Coulombic mismatch for the anionic phosphoryl group [2].
Magnesium fluorides (MgFₓ): The MgF₃⁻ complex represents the most accurate transition state mimic due to its trigonal bipyramidal geometry and anionic charge, which closely matches the charge and geometry of the true transition state [4] [2]. Unlike aluminum and beryllium complexes, MgF₃⁻ does not exist spontaneously in solution and must be assembled and stabilized within the enzyme active site [4].
Table 1: Key Metal Fluoride Complexes and Their Properties as Phosphate Surrogates
| Complex | Coordination Geometry | Mimicked State | Charge | Spontaneous Solution Formation |
|---|---|---|---|---|
| BeF₃⁻ | Tetrahedral | Ground State | -1 | Yes |
| AlF₄⁻ | Octahedral | Transition State | -1 | Yes |
| AlF₃ | Trigonal Bipyramidal | Transition State | 0 | Yes |
| MgF₃⁻ | Trigonal Bipyramidal | Transition State | -1 | No (requires enzyme stabilization) |
| ScF₄⁻ | Not Fully Characterized | Transition State | -1 | Under Investigation |
The development of metal fluorides as enzymatic probes occurred in what has been described as a "burst phase" of analog discovery throughout the 1990s [2]. The initial AlF₄⁻ complexes with G proteins Giα1 and Transducin α demonstrated the potential of these complexes to mimic nucleotide-bound states [2]. Shortly thereafter, complexes of ADP with AlF₄⁻ and BeF₃⁻ were characterized in myosin, with the BeF₃⁻ complex recognized specifically as a ground state analog [2]. A significant advancement came with the first identification of aluminum trifluoride (AlF₃) complexes that adopted trigonal bipyramidal geometry, accurately mimicking the transition state geometry of the γ-phosphate of ATP during transfer [2].
The field matured with the introduction of MgF₃⁻ as a transition state analog in the small G protein RhoA, which provided a superior electrostatic match to the true transition state [2]. Most recently, scandium tetrafluoride (ScF₄⁻) has emerged as a promising novel metal fluoride complex that offers significant anomalous scattering with soft X-rays, potentially expanding the structural tools available for studying these complexes [1]. The growing repository of metal fluoride complex structures in the Protein Data Bank now exceeds 350 entries, reflecting their broad utility and application across diverse enzyme systems [2].
The appropriate selection of metal fluoride complexes depends critically on the specific enzymatic reaction under investigation and the particular catalytic state researchers aim to mimic. The following strategic guidelines inform complex selection:
Ground state studies: For mimicking stable phosphate groups in enzyme substrate complexes, BeF₃⁻ complexes are generally preferred [2]. These are particularly effective for investigating aspartyl phosphate intermediates common in P-type ATPases, response regulators, and phosphatases [2]. The stability of aspartyl trifluoroberyllates makes them amenable to both ¹⁹F NMR and protein crystallography, with over 70 such structures currently characterized [2].
Transition state analogs: For capturing the geometry and coordination of phosphoryl transfer transition states, MgF₃⁻ represents the optimal choice due to its trigonal bipyramidal geometry and anionic charge [4] [2]. When MgF₃⁻ proves challenging to stabilize, AlF₃ complexes provide a viable alternative, despite the Coulombic mismatch [2]. These complexes are particularly valuable for studying enzymes with associative phosphoryl transfer mechanisms, where the transition state exhibits substantial metaphosphate character.
Nucleotide-dependent enzymes: For GTPases and ATPases, combinations of nucleoside diphosphates (GDP or ADP) with AlF₄⁻ or MgF₃⁻ have proven highly effective for trapping transition states [2]. The first such complex was described for a dinucleotide kinase with aluminum trifluoride complexed to magnesium ADP, accurately mimicking the TS geometry of the γ-phosphate of ATP [2].
Table 2: Enzyme Classes and Recommended Metal Fluoride Complexes
| Enzyme Class | Recommended Complex | Target State | Key Structural Features |
|---|---|---|---|
| GTPases | GDP·AlF₄⁻ or GDP·MgF₃⁻ | Transition State | Octahedral or trigonal bipyramidal coordination to essential Mg²⁺ |
| Kinases | ADP·AlF₃ or ADP·MgF₃⁻ | Transition State | Trigonal bipyramidal geometry with in-line stereochemistry |
| Phosphatases | BeF₃⁻ (aspartate-linked) | Ground State | Tetrahedral coordination to active site aspartate |
| P-type ATPases | Aspartyl·BeF₃⁻ | Phosphoenzyme Intermediate | Tetrahedral coordination with bidentate Mg²⁺ binding |
| Phosphomutases | Sugar-P·MgF₃⁻ | Transition State | Trigonal bipyramidal coordination of transferred phosphate |
Successful implementation of metal fluoride complexes requires careful attention to several experimental factors that influence complex formation and stability:
pH optimization: The formation and stability of metal fluoride complexes exhibit significant pH dependence. For aluminum and beryllium fluorides, mildly acidic conditions (pH 5.5-6.5) generally promote complex formation, while magnesium fluorides typically require more neutral conditions [1].
Metal ion availability: The presence of essential divalent cations (particularly Mg²⁺) is often critical for proper complex formation [2]. These cations frequently mediate interactions between the metal fluoride complex and protein residues or nucleotide phosphates.
Fluoride concentration: Optimal fluoride concentrations typically range from 1-10 mM for aluminum and beryllium complexes, while magnesium complexes may require higher concentrations (up to 50-100 mM) due to the need to drive assembly within the active site [4] [1].
Temperature considerations: Complex formation is often temperature-dependent, with some complexes requiring extended incubation at specific temperatures (typically 4-20°C) for optimal assembly [1].
The successful formation of enzymatically relevant metal fluoride complexes follows a systematic approach with careful optimization of key parameters:
Enzyme Preparation: Purify the target enzyme to homogeneity using standard chromatographic techniques. Ensure the enzyme is in an appropriate buffer system (commonly HEPES or Tris-HCl, 20-50 mM, pH 6.5-7.5) with any essential cofactors or metal ions. For nucleotide-dependent enzymes, include the appropriate nucleoside diphosphate (ADP or GDP) at concentrations of 0.1-1.0 mM [1].
Metal and Fluoride Addition: Prepare concentrated stock solutions of metal chloride salts (AlCl₃, BeCl₂, MgCl₂) and sodium or ammonium fluoride. Add these to the enzyme solution sequentially or as pre-mixed complexes, with typical final concentrations of:
Complex Assembly: Incubate the reaction mixture at an appropriate temperature (typically 4-20°C) for 15 minutes to several hours. Monitor complex formation where possible by ¹⁹F NMR or enzymatic activity assays [1].
Stabilization: Once complexes are formed, stabilize them for structural studies by quick-freezing in liquid nitrogen (for crystallography or cryo-EM) or maintaining at constant temperature (for NMR or functional studies).
The following workflow diagram illustrates the key decision points and procedures for forming metal fluoride complexes:
Protein crystallography remains the most powerful method for determining high-resolution structures of enzyme-metal fluoride complexes. The following protocol outlines the specific considerations for these complexes:
Crystal Growth: Grow crystals using standard vapor diffusion or batch methods with the enzyme in its apo form or with bound nucleotide diphosphates. Optimize crystallization conditions to obtain high-diffraction quality crystals [1].
Soaking Protocol: Prepare a soaking solution containing mother liquor supplemented with appropriate metal fluoride complexes (e.g., 10 mM NaF + 1 mM AlCl₃ or 50 mM NaF + 5 mM MgCl₂). Soak crystals for time periods ranging from 30 minutes to several hours, monitoring for potential crystal damage [1].
Co-crystallization: Alternatively, mix enzyme with metal fluoride complexes prior to crystallization setup. This approach is particularly useful for complexes that require specific assembly conditions or when soaking proves disruptive to crystal packing [1].
Data Collection: Collect diffraction data at appropriate wavelengths. For aluminum and scandium fluorides, consider collecting anomalous data at absorption edges (Al K-edge: ~1.49 Å, Sc K-edge: ~3.03 Å) to confirm metal identity and position [1].
Structure Refinement: During refinement, include appropriate restraints for metal-fluoride geometry based on small molecule structures. Pay particular attention to the coordination geometry and interactions with active site residues [2].
Solution-state ¹⁹F NMR provides complementary information about metal fluoride complexes under physiologically relevant conditions:
Sample Preparation: Prepare enzyme samples (0.1-1.0 mM) in appropriate buffers using deuterated solvents for lock signal. Include 5-10% D₂O for field frequency locking [1].
Parameter Optimization: Acquire ¹⁹F spectra at magnetic fields of 14.1 T (600 MHz ¹H frequency) or higher. Use a dedicated ¹⁹F probe or broadband probe tuned to ¹⁹F frequency (approximately 564 MHz at 14.1 T). Typical acquisition parameters include:
Complex Identification: Reference chemical shifts to external standards (e.g., CFCl₃ or NaF). Characteristic chemical shift ranges include:
For large enzyme complexes or membrane proteins that challenge crystallographic approaches, cryo-EM offers an alternative structural method:
Sample Vitrification: Prepare enzyme-metal fluoride complexes at concentrations of 0.5-3 mg/mL. Apply 3-4 μL to freshly glow-discharged cryo-EM grids, blot with filter paper for 2-5 seconds, and plunge-freeze in liquid ethane cooled by liquid nitrogen [1].
Data Collection: Collect micrographs using a 300 kV cryo-electron microscope with a K2 or K3 direct electron detector. Target a total exposure dose of 40-60 e⁻/Ų, fractionated over 40-50 frames [1].
Image Processing: Process data using standard single-particle analysis pipelines (e.g., RELION, cryoSPARC). Focus refinement on the region containing the metal fluoride complex can improve local resolution [1].
The small G proteins represent paradigmatic examples of successful metal fluoride applications. The initial structures of Giα1 and Transducin α with GDP·AlF₄⁻ complexes revealed key catalytic features, including the precise positioning of the essential glutamine and arginine residues, the catalytic magnesium ion, and the attacking water molecule [2]. These structures demonstrated octahedral coordination for the aluminum tetrafluoride moiety, with the AlF₄⁻ group positioned between the GDP β-phosphate and the nucleophilic water molecule.
Subsequent studies with MgF₃⁻ complexes in the small G protein RhoA provided even more accurate transition state mimics [2]. The MgF₃⁻ complex adopted trigonal bipyramidal geometry, with the magnesium ion coordinating to fluorine atoms in the equatorial positions and the GDP β-phosphate oxygen and attacking water molecule in axial positions. These structures confirmed the "in-line" stereochemistry of phosphoryl transfer and highlighted the critical role of the conserved glutamine residue in stabilizing the transition state. The use of proton-induced X-ray emission spectroscopy (PIXE) was essential for unambiguously identifying magnesium as the central atom in these complexes [2].
Kinases and phosphatases have been extensively studied using metal fluoride complexes, providing fundamental insights into their catalytic mechanisms:
Nucleoside diphosphate kinases: Structures of ADP·AlF₃·GDP complexes from Dictyostelium discoideum revealed a quaternary complex with trigonal bipyramidal geometry around the aluminum trifluoride group, representing the transition state for phosphoryl transfer between two nucleotides [2].
Phosphatases: Aspartyl trifluoroberyllate complexes in various phosphatases have provided snapshots of the phosphoenzyme intermediate state [2]. These structures typically show tetrahedral coordination of beryllium to three fluoride atoms and the aspartate carboxylate oxygen, with bidentate coordination to an essential Mg²⁺ ion completing the coordination sphere.
The following diagram illustrates the mechanistic implications derived from these structural studies:
Recent research has expanded the repertoire of metal fluoride complexes beyond the established aluminum, beryllium, and magnesium systems:
Scandium fluorides: The recent introduction of scandium tetrafluoride (ScF₄⁻) complexes offers significant advantages for structural studies due to their strong anomalous scattering with soft X-rays [1]. This property facilitates unambiguous identification of the metal center and precise determination of complex geometry. Initial studies indicate that ScF₄⁻ functions as a transition state analog similar to AlF₄⁻, but with potentially higher stability in certain enzymatic contexts.
Multinuclear complexes: Researchers are increasingly exploring heterobimetallic fluoride complexes that may more accurately mimic transition states in enzymes requiring multiple metal ions for catalysis. These complexes offer the potential to model more complex phosphoryl transfer systems, including those involved in DNA replication and RNA processing.
Methodological advancements continue to enhance the utility of metal fluoride complexes in enzymological research:
Integrated structural biology: Combining multiple techniques (crystallography, NMR, cryo-EM, and SAXS) provides comprehensive insights into metal fluoride complexes across different timescales and resolution regimes [1]. This integrated approach is particularly valuable for capturing conformational dynamics associated with enzymatic catalysis.
Computational integration: Quantum mechanical and molecular mechanical (QM/MM) computations have validated metal fluoride complexes as accurate models for true transition states, demonstrating similar bond lengths, metal coordination, and virtually identical hydrogen bond networks [2] [3]. These computational approaches now guide the rational design of improved analogs and aid in interpreting experimental results.
Time-resolved studies: The development of rapid-mixing and triggering methods enables time-resolved structural studies of metal fluoride complex formation, potentially capturing transient species along the reaction coordinate that have previously eluded characterization.
Metal fluoride complexes have established themselves as indispensable tools for studying phosphoryl transfer enzymes, providing unique insights into catalytic mechanisms that would otherwise remain inaccessible. Their ability to mimic both ground states and transition states with high fidelity has revolutionized our understanding of enzyme catalysis across diverse protein families. The continued development of new complexes like ScF₄⁻, combined with advances in structural and computational methods, promises to further expand their utility in basic enzymology and drug discovery.
As these applications evolve, researchers must maintain awareness of both the strengths and limitations of these analogs. While metal fluoride complexes provide remarkably accurate structural mimics, they remain approximations of true reaction intermediates. Nevertheless, their track record in elucidating fundamental enzymatic mechanisms ensures their continued importance in the enzymologist's toolkit for the foreseeable future.
Phosphonyl fluoride-based nerve agents represent a category of chemical warfare agents with extreme toxicity that inhibits acetylcholinesterase in the nervous system, causing severe symptoms including seizures, respiratory failure, and potential death [1]. The detection and identification of these hazardous compounds are critical for military defense, public safety, and environmental monitoring. Among these toxic compounds, phosphoryl fluoride (POF₃) has gained additional attention due to its emergence as a decomposition product in lithium-ion battery failures, creating dual relevance for both security and safety applications [2]. The development of rapid, sensitive, and reliable detection methods for these compounds remains an active research area, with fluorescence-based sensing emerging as a particularly promising technology due to its potential for high sensitivity, rapid response, and field deployability.
The analytical challenge in detecting phosphonyl fluoride nerve agents stems from several factors: their extreme toxicity requiring exceptional sensitivity and low detection limits, the need for rapid response to enable protective measures, the necessity of selectivity against potential interferents, and the requirement for field-deployable platforms that don't sacrifice performance [1] [3]. Current detection methodologies span from instrumental techniques like gas chromatography-mass spectrometry (GC-MS) and ion mobility spectrometry to simpler colorimetric and fluorescence-based sensors, each with distinct advantages and limitations [3]. These Application Notes provide a comprehensive overview of the principles, protocols, and applications of contemporary detection techniques with particular emphasis on fluorescence-based methods that offer promising combinations of sensitivity, speed, and practicality.
The detection of phosphonyl fluoride nerve agents relies on several fundamental molecular recognition principles that enable selective identification even in complex environments:
Dimension-activity dual-sieving: This sophisticated approach utilizes defect-engineered metal-organic frameworks (MOFs) with precisely tuned pore sizes that selectively admit phosphonyl fluoride molecules while excluding larger interferents. Simultaneously, the chemical activity of the framework toward the target molecules provides a secondary recognition mechanism [1]. In practice, zirconium-based MOF-525 with approximately 60% defect density demonstrates this principle effectively, creating selective pore sieving based on molecular dimensions while maintaining chemical recognition sites.
Hydrogen-bonding interactions: Multiple sensing platforms exploit the ability of phosphonyl fluorides to engage in hydrogen bonding with appropriately functionalized sensing materials. Fullerenols, which are polyhydroxylated fullerene derivatives, present numerous hydroxyl groups that can form multiple hydrogen bonds with fluoride-containing gases like POF₃, enabling both detection and potential application in battery safety monitoring [2]. The hydroxyl groups act as hydrogen bond donors, while the fluorine and oxygen atoms in POF₃ serve as acceptors, creating a network of favorable interactions.
Lewis acid-base reactions: Many fluorescence-based sensors incorporate Lewis basic sites such as pyridine or amine groups that can interact with the phosphorus center in phosphonyl fluoride compounds. This interaction typically triggers a fluorescence change through modulation of intramolecular charge transfer (ICT) processes [4]. In some sophisticated designs, this interaction reverses the typical fluorescence quenching behavior through a mechanism called "fluorescence umpolung," resulting in a light-up response that provides superior signal-to-noise ratio.
The molecular recognition events must be translated into detectable signals, with fluorescence-based transduction offering particularly high sensitivity and versatility:
Aggregation-induced emission (AIE): Conventional fluorophores often suffer from aggregation-caused quenching (ACQ) in solid states, limiting their application in practical sensors. Strategic molecular engineering with sterically bulky groups (e.g., tert-butyl) suppresses π-π stacking and creates porous structures with enhanced emission properties. This approach simultaneously addresses the challenges of solid-state fluorescence and analyte diffusion, enabling the creation of highly sensitive film-based sensors [5].
Intramolecular charge transfer (ICT) modulation: Fluorophores with donor-π-acceptor structures exhibit fluorescence that is highly sensitive to environmental changes and molecular interactions. The insertion of specific building blocks like indazole can create a unique fluorescence umpolung (reversal) effect where electron-withdrawing targets (such as nerve agents) actually enhance rather than quench fluorescence [4]. This reversal of the typical response paradigm provides a valuable strategy for creating light-up sensors with improved sensitivity.
Fluorescence resonance energy transfer (FRET): Although not explicitly detailed in the search results, FRET-based mechanisms frequently complement the primary detection strategies in array-based sensing platforms, where multiple fluorophores with spectral overlap provide distinctive response patterns that serve as molecular fingerprints for specific analytes [3].
The development of effective sensors for phosphonyl fluoride nerve agents requires specialized materials and careful preparation:
Table 1: Essential Materials for Phosphonyl Fluoride Detection
| Material Category | Specific Examples | Key Properties/Features |
|---|---|---|
| Metal-Organic Frameworks | MOF-525 (Zr-based with porphyrin ligands) | High stability, acid/base resistance, tunable defect density (~60% optimal) [1] |
| Specialized Fluorophores | Aza-BODIQU derivatives, DCM-IN-Boc, functionalized Bodipys | Steric hindrance engineering, fluorescence umpolung capability, high quantum yields [5] [4] |
| Nanomaterials | Fullerenols (polyhydroxylated fullerenes) | Multiple hydroxyl groups for hydrogen bonding, commercial availability [2] |
| Array Components | Rhodamines, Naphthylamides, Carbon Dots | Diverse interaction profiles, varied emission wavelengths (350-700 nm) [3] |
| Support Materials | RP18 silica gel foils, hydrogel matrices | Solid support for sensor immobilization, compatibility with vapor sampling [3] [6] |
Proper detection of phosphonyl fluoride nerve agents requires specific instrumentation, ranging from laboratory equipment to field-deployable devices:
Fluorescence spectroscopy systems: Standard fluorometers with temperature control and vapor sampling accessories provide quantitative fluorescence measurements. For field applications, portable fluorometers or smartphone-based detectors offer practical alternatives [3]. Critical specifications include excitation sources matching the sensor absorption (typically 365 nm for many systems), sensitive detectors (PMT or CCD), and appropriate wavelength resolution.
Material characterization tools: The synthesis and quality control of sensing materials require access to X-ray diffraction (XRD) for structural analysis, scanning electron microscopy (SEM) for morphological characterization, and surface area analyzers (BET) for porous materials [5]. These tools are essential for verifying proper defect engineering in MOFs and nanostructure in fluorophore films.
Computational resources: Density functional theory (DFT) calculations at the B3LYP-D3(BJ)/def2-SVP level provide valuable insights into adsorption mechanisms and interaction energies between sensor materials and target analytes [2]. These calculations help predict sensor performance and guide material design before synthetic efforts.
Array imaging systems: For sensor arrays, controlled illumination chambers with UV sources (typically 6W at 365 nm) and digital imaging devices (such as smartphones with 24+ megapixel cameras) enable pattern-based detection [3]. The inclusion of internal standards (e.g., phenanthrene) allows for signal normalization and quantitative analysis.
Defect-engineered MOF-525 provides a highly sensitive and selective platform for detecting phosphonyl fluoride nerve agents through a dual-sieving mechanism that combines size exclusion and chemical recognition [1].
MOF-525 Synthesis: Prepare MOF-525 by solvothermal reaction of zirconium clusters with porphyrin ligands in the presence of structural modulators (typically monocarboxylic acids). Precisely control the modulator concentration to achieve approximately 60% defect density, which optimizes both porosity and fluorescence properties.
Defect Density Optimization: Systematically vary the modulator-to-linker ratio (0-100 mol%) to create a series of materials with different defect densities. Characterize the defect density using methods such as thermogravimetric analysis, XRD peak broadening, and N₂ adsorption measurements. The optimal material should exhibit minimal background fluorescence while maintaining structural integrity.
Sensor Fabrication: Deposit the defect-engineered MOF-525 as a thin film (1-5 μm thickness) on an appropriate substrate (e.g., glass, silicon, or polymer) using drop-casting, spin-coating, or Langmuir-Blodgett techniques. Activate the film by heating at 100°C under vacuum for 12 hours to remove solvent molecules from the pores.
Exposure to Analyte: Place the MOF-525 sensor in a sealed chamber with controlled humidity (optional). Introduce the phosphonyl fluoride nerve agent or simulant at known concentrations using a calibrated vapor generator. For quantitative work, use standard concentrations ranging from ppb to ppm levels.
Signal Measurement: Monitor the fluorescence emission at approximately 610-650 nm (red emission) using an excitation wavelength matched to the porphyrin Soret band (~420 nm). Record the fluorescence intensity as a function of time to capture the response kinetics.
Regeneration and Reusability: After measurement, regenerate the sensor by purging with clean air or nitrogen and mild heating (50-70°C) for 15-30 minutes. Confirm the return to baseline fluorescence before subsequent measurements. The sensor should maintain performance over at least 5-10 cycles.
Sensor arrays mimic the mammalian olfactory system by using multiple fluorophores with cross-reactive responses to create unique fingerprint patterns for target analytes [3]. This approach provides exceptional selectivity without requiring highly specific receptors for each analyte.
Probe Selection and Preparation: Select 10-15 diverse fluorophores covering different emission ranges (350-700 nm) and interaction mechanisms. Recommended fluorophores include:
Prepare stock solutions (1 mM in chloroform) of each probe and the control compound (phenanthrene, 1 M in chloroform).
Array Patterning: Cut reverse-phase silica gel (RP18) foil into 5 × 3 cm rectangles. Using a micropipette, deposit 2 μL of each probe solution and the control in predetermined positions on the foil. Allow the solvent to evaporate completely at room temperature (15-30 minutes). Include the control spot in a consistent location for signal normalization.
Vapor Generation: In a sealed container (500-600 mL volume), introduce a precise amount of dimethylmethylphosphonate (DMMP) as a phosphonyl fluoride simulant. Heat the container to 50°C for 1 hour to ensure complete evaporation and homogeneous vapor distribution. Calculate the DMMP concentration in ppm based on its vapor pressure at the exposure temperature.
Fluorescence Response Capture: Place the array device in a dark chamber with controlled positioning. Illuminate with a UV lamp (6 W, 365 nm) positioned 20 cm from the array. Capture the fluorescence image using a smartphone (e.g., iPhone 13 or similar with 24+ megapixel camera) fixed at 20 cm distance. Acquire images both before and after exposure to DMMP vapor.
Data Processing: Transfer images to a computer and process using Fiji/ImageJ software:
Multivariate Analysis: Perform principal component analysis (PCA) using software such as SIMCA-P. Center and unity-scale the dataset before analysis. The resulting PCA plot should show clear separation between DMMP and potential interferents, enabling identification based on the response pattern.
Steric hindrance engineering creates porous fluorescent films that overcome the traditional trade-off between sensitivity and response time in vapor sensing [5].
Molecular Synthesis: Synthesize BODIQU-tBuCZ through Suzuki-Miyaura cross-coupling of aza-BODIQU core with 3,6-di-tert-butylcarbazole. Confirm the molecular structure and purity using NMR, mass spectrometry, and single-crystal XRD. The tert-butyl groups are essential for creating molecular twist and preventing π-π stacking.
Film Deposition: Prepare a solution of BODIQU-tBuCZ (1 mg/mL in tetrahydrofuran). Deposit thin films on quartz substrates using spin-coating (2000-3000 rpm for 30-60 seconds) or drop-casting. Characterize film morphology using GIWAXS to confirm the suppression of π-π stacking and the formation of a porous structure with approximately 38.76% free volume.
Vapor Exposure System: Use a flow system with mass flow controllers to generate precise concentrations of diethyl chlorophosphate (DCP) as a nerve agent simulant in air or nitrogen. The total flow rate should be maintained at 100-500 mL/min for consistent vapor delivery.
Fluorescence Kinetics: Monitor fluorescence emission at the peak wavelength (specific to the BODIPY derivative) with continuous excitation. Record intensity changes with time resolution of ≤1 second to capture the rapid response kinetics. The sensor should demonstrate response times of approximately 3 seconds to reach 90% of maximum signal.
Limit of Detection Determination: Measure responses to a series of DCP concentrations spanning several orders of magnitude (from high ppt to low ppm). Plot the response magnitude versus concentration and fit with an appropriate function (e.g., Langmuir isotherm). Extrapolate the detection limit as the concentration corresponding to three times the standard deviation of the baseline noise.
The primary application of phosphonyl fluoride detection technology remains in military and defense sectors for early warning of chemical attacks and confirmation of contamination:
Personal protective equipment: Integration of fluorescent sensors into wearable devices that provide visual or audible alerts when nerve agent concentrations exceed safety thresholds. The ultra-fast response (<1 second) of defect-engineered MOF sensors enables timely donning of protective gear [1].
Field-deployable detection systems: Portable, handheld instruments based on sensor arrays or steric hindrance-engineered films that allow on-site identification of nerve agents without requiring laboratory infrastructure. The compatibility of array sensors with smartphone detection makes this approach particularly practical for field use [3].
Decontamination verification: Sensors capable of detecting trace-level residues (sub-ppm to ppt levels) to confirm the effectiveness of decontamination procedures after exposure incidents. The exceptional sensitivity of BODIQU-tBuCZ films (0.001 ppt LOD) makes them suitable for this application [5].
The decomposition of LiPF₆ electrolytes in lithium-ion batteries produces this compound (POF₃), creating an important safety application for these detection technologies:
Early thermal runaway warning: Integration of fullerenol-based or other POF₃ sensors into battery management systems to provide early warning of incipient thermal runaway before temperature spikes become dangerous [2]. This application is particularly valuable in large-scale battery installations for grid storage or electric vehicles.
Worker protection systems: Stationary monitors in battery manufacturing, recycling, and testing facilities to ensure safe exposure levels and protect workers from toxic fluoride gases. The selectivity of these sensors for fluoride compounds prevents false alarms from other volatile organic compounds.
Civilian applications of phosphonyl fluoride detection are expanding due to concerns about potential terrorist attacks and environmental contamination:
First responder equipment: Simple, inexpensive detection cards or devices based on sensor arrays that provide rapid assessment of suspicious substances without specialized training [3]. The pattern-based recognition of arrays simplifies identification compared to single-analyte sensors.
Air quality monitoring: Fixed sensors in high-risk public spaces (transportation hubs, government buildings) that provide continuous monitoring for chemical threats. The regenerability of MOF-based sensors makes them suitable for long-term deployment.
Water and soil contamination assessment: Adaptation of fluorescence-based sensors for environmental sampling to detect hydrolysis products of phosphonyl fluoride agents. This application may require modified protocols for liquid phase operation.
Table 2: Comparative Performance of Phosphonyl Fluoride Detection Technologies
| Technology | Detection Limit | Response Time | Selectivity Features | Key Advantages |
|---|---|---|---|---|
| Defect-Engineered MOF-525 | 3.8 ppb [1] | <1 second [1] | Molecular size exclusion + chemical activity [1] | Ultra-fast response, high stability, anti-acid interference |
| Fluorescent Sensor Array | Sub-ppm to ppm range [3] | Minutes (including processing) [3] | Pattern recognition from cross-reactive probes [3] | Exceptional selectivity, smartphone compatibility, no single-point failure |
| Steric Hindrance BODIPY Film | 0.001 ppt [5] | ~3 seconds [5] | Lewis acid-base interaction + steric selectivity [5] | Ultra-sensitive, rapid, reusable (>50 cycles) |
| Fullerenol-based Sensor | Not specified (theoretical study) [2] | Not specified (DFT calculation) [2] | Hydrogen bonding with hydroxyl groups [2] | Potential for battery safety applications, well-characterized mechanism |
| Fluorescence Umpolung Probes | Not specified [4] | Not specified [4] | Electron-withdrawing target response reversal [4] | "Light-up" response (improved S/N), NIR emission for biological compatibility |
Effective analysis of detection data requires understanding both the quantitative results and their practical implications:
Dose-response relationships: Most fluorescence-based sensors follow a S-shaped curve (sigmoidal response) when plotted on a log concentration scale. The linear range typically spans 1-2 orders of magnitude, which should be determined for quantitative applications. The extreme sensitivity of some sensors (e.g., 0.001 ppt for BODIPY films) may require careful calibration at very low concentrations [5].
Selectivity confirmation: Always test sensors against potential interferents including acidic vapors (HCl, acetic acid), common solvents, humidity, and structurally similar compounds. For array sensors, the response pattern should form distinct clusters in PCA space for the target analyte versus interferents [3].
Environmental factor compensation: Temperature and humidity can significantly affect sensor performance. MOF-based sensors demonstrate particular resistance to humidity interference, but calibration under actual use conditions is recommended [1]. For quantitative measurements, implement temperature compensation or conduct measurements at controlled temperatures.
Statistical validation: For array sensors, establish a reference library of response patterns from multiple replicates (minimum n=5) for each analyte of interest. Use appropriate multivariate statistics (PCA, LDA) with cross-validation to confirm classification accuracy [3].
Implementation challenges frequently arise when developing or deploying phosphonyl fluoride detection systems:
Reduced sensitivity over time: This common issue particularly affects reusable sensors and may stem from irreversible binding of analyte molecules, surface contamination, or material degradation. For MOF-based sensors, implement regular regeneration protocols (solvent washing followed by activation). For fluorescent films, check for photobleaching by comparing responses from freshly prepared and aged films [1] [5].
Inconsistent array responses: Variations in spot morphology, illumination, or imaging can create reproducibility challenges in array sensors. Standardize deposition protocols, include internal references in each array, implement background subtraction, and normalize all signals to control spots to minimize these issues [3].
Humidity interference: Water vapor can compete with analyte binding sites, particularly in hydrogen-bonding-based sensors. Select hydrophobic sensing materials (e.g., MOF-525 with porphyrin ligands) when high humidity is expected, or implement humidity compensation algorithms based on parallel measurements [1].
Slow response kinetics: Thick sensor films may provide strong signals but slow response times. Optimize the film thickness to balance sensitivity and speed, create porous structures using steric hindrance engineering, and ensure adequate vapor access to the active sensing elements [5].
Maximizing performance requires systematic optimization of both materials and measurement protocols:
Material optimization: For MOF sensors, systematically vary the defect density through modulator concentration to achieve the optimal balance between porosity and fluorescence properties. For fluorescent films, optimize the steric bulk and substitution pattern to maximize free volume without compromising molecular recognition [1] [5].
Signal processing enhancements: Implement ratometric measurements using internal standards to compensate for instrumental variations. For array sensors, apply multivariate analysis techniques (PCA, LDA, PLS) to extract maximum information from response patterns and improve classification accuracy [3].
Lifetime extension: For field-deployable sensors, protect light-sensitive materials from prolonged UV exposure by using shutter systems or lower-intensity excitation. Implement regular calibration cycles and sensor regeneration protocols to maintain performance over extended operation.
The rapidly evolving landscape of phosphonyl fluoride detection suggests several promising directions for future development:
Multi-analyte platforms: Next-generation systems will likely move beyond single-analyte detection toward comprehensive threat identification that can distinguish between different nerve agents, toxic industrial chemicals, and biological threats using integrated sensor arrays with sophisticated pattern recognition [3].
Enhanced field capability: Ongoing miniaturization of optical components and the ubiquity of smartphones are driving development of truly portable field sensors with laboratory-level performance. Future systems may incorporate machine learning algorithms for automated threat classification and reduced reliance on operator expertise [3].
Biomedical integration: The development of NIR-emitting sensors with biocompatible properties opens possibilities for medical diagnostics and monitoring of potential exposures. Fluorescence umpolung strategies that provide light-up responses are particularly valuable for biological applications due to their improved signal-to-noise ratios [4].
Fundamental material advances: Continued refinement of defect engineering in MOFs, steric hindrance control in organic fluorophores, and surface functionalization of nanomaterials will yield sensors with unprecedented sensitivity and specificity. Computational materials design using DFT and machine learning will accelerate this development process [1] [2] [5].
These Application Notes will be periodically updated as new technologies emerge and performance benchmarks advance. Researchers are encouraged to consult the primary literature for the most recent developments in this rapidly evolving field.
Phosphoryl fluoride-based compounds represent a class of significant chemical threats, particularly as nerve agents that inhibit acetylcholinesterase in the nervous system, potentially causing severe symptoms including seizures and respiratory failure. [1] The timely detection of these toxic compounds is critically important for human protection across various scenarios including defense, industrial safety, and environmental monitoring. Traditional analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and ion mobility chromatography, while effective in laboratory settings, present limitations for rapid, on-site detection applications. [1]
Metal-organic frameworks (MOFs) have emerged as promising materials for chemical sensing applications due to their tunable porosity, functionalizable surfaces, and versatile photophysical properties. These crystalline porous materials, formed through coordination between metal ions/clusters and organic ligands, offer significant advantages for fluorescence-based sensing including high sensitivity, rapid response times, and potential for miniaturization. [2] Recent advances in MOF engineering have enabled the development of specialized sensors capable of detecting this compound compounds with exceptional specificity and sensitivity, providing powerful alternatives to conventional detection methodologies. [1]
This application note provides comprehensive technical information regarding MOF-based sensing platforms for this compound detection, including detailed experimental protocols, performance characteristics, and implementation guidelines tailored for researchers, scientists, and drug development professionals working in chemical security, environmental monitoring, and related fields.
Dual-Sieving Strategy: A sophisticated approach employing defect-engineered zirconium-based MOF-525 enables simultaneous discrimination based on molecular dimensions and chemical reactivity. The framework features porphyrin ligands and zirconium clusters as metal nodes, demonstrating high stability under acidic and basic conditions. Through precise defect engineering by modulating structural modulators during synthesis, researchers created MOF-525 materials with approximately 60% defect density, resulting in minimal background fluorescence while creating precisely sized pores that selectively accommodate this compound molecules. [1]
Fluorescence Activation: When this compound nerve agents interact with the defect-engineered MOF-525, they trigger a distinct red fluorescence signal. This response occurs through a complex mechanism where the target molecule interacts with specific sites within the defective framework, inducing electronic changes that activate the fluorescence emission of the porphyrin ligands. This mechanism effectively distinguishes phosphonyl fluoride nerve agents from structurally similar compounds through the combined molecular size exclusion and chemical activity screening. [1]
Self-Calibrating Platform: A MOF-on-MOF composite structure incorporating sensitized terbium(III) ions (Tb³⁺) enables ratiometric detection through built-in reference signals. The specific architecture consists of UIO66 grown on MOF801, creating a hierarchical structure that encapsulates lanthanide ions. This configuration generates two distinct fluorescence emission peaks at 375 nm and 544 nm when excited at 300 nm, which exhibit differential responses to fluoride presence. [3]
Differential Response: The emission at 544 nm demonstrates sensitivity to fluoride ions, while the 375 nm peak remains largely unaffected, serving as an internal reference. This differential behavior enables self-calibrating detection that compensates for environmental variables and instrument fluctuations. Photophysical analysis indicates that interaction with fluoride leads to formation of photosensitive substances that promote enhanced absorption of 300 nm excitation light, with unequal energy transfer toward the two emission centers creating the ratiometric response. [3]
Lanthanide-Fluoride Affinity: Lanthanide-based MOFs exploit the high affinity between lanthanide ions and fluoride anions. When fluoride ions are present, they interact strongly with the lanthanide centers within the MOF structure, transforming the framework into corresponding fluoride compounds. This transformation significantly quenches the characteristic lanthanide fluorescence in the visible spectrum, providing a measurable signal inversely proportional to fluoride concentration. [4]
Structural Transformation: The strong lanthanide-fluoride interaction causes structural changes in the MOF framework, altering the coordination environment of the lanthanide ions and consequently modifying their emission properties. This mechanism has been effectively utilized in portable water testing devices, where the intensity change in lanthanide fluorescence provides a quantitative measure of fluoride concentration in water samples. [4]
Figure 1: Signaling Pathways in MOF-Based this compound Detection. Three primary mechanisms enable fluorescence-based sensing: (1) Defect engineering creates size-selective pores that trigger red fluorescence upon this compound adsorption; (2) Ratiometric sensing uses Tb³⁺-encapsulated MOF-on-MOF composites with differential emission responses; (3) Degradation pathways exploit lanthanide-fluoride affinity that quenches fluorescence through framework disruption. [1] [4] [3]
Table 1: Performance Metrics of Defect-Engineered MOF-525 for Phosphonyl Fluoride Nerve Agent Detection [1]
| Performance Parameter | Value | Experimental Conditions |
|---|---|---|
| Sensitivity | 0.96 nm/3.8 ppb | Concentration-dependent wavelength shift |
| Response Time | <1 second | Time to initial fluorescence response |
| Defect Density | ~60% | Optimized modulator concentration |
| Selectivity | High discrimination from structurally similar compounds | Dual-sieving mechanism (size + reactivity) |
| Acid Resistance | Robust performance in acidic conditions | Tested under various pH environments |
| Humidity Tolerance | Maintained functionality in humid environments | Variable humidity testing |
Table 2: Performance Characteristics of Lanthanide-Based MOF Sensors for Fluoride Detection [4] [3]
| Sensor Type | Detection Limit | Linear Range | Response Characteristics | Key Advantages |
|---|---|---|---|---|
| Tb³⁺@UIO66/MOF801 (MOF-on-MOF) | 4.029 μM | Up to WHO guideline limits | Ratiometric (544nm/375nm) | Self-calibrating, high interference tolerance |
| Ln-MOF Cotton Composite | 0.7 mg/L (Arduino) 2.8 mg/L (image analysis) | Up to 8 mg/L (Arduino) Up to 15 mg/L (image) | Fluorescence quenching | Portable, smartphone-compatible, low-cost | | Rhodamine B Functionalized Al-BDC-NH₂ | Meets WHO 1.5 mg/L guideline | Not specified | Fluorometric/colorimetric change | High affinity, selective post-synthetic modification |
Table 3: Comparative Analysis of Detection Mechanisms and Applications [1] [4] [3]
| Detection Mechanism | Target Analyte | MOF Platform | Signal Output | Best-Suited Applications |
|---|---|---|---|---|
| Defect-enabled dual-sieving | Phosphonyl fluoride nerve agents | Zirconium-based MOF-525 | Red fluorescence turn-on | Chemical threat detection, security screening |
| Ratiometric lanthanide sensing | Fluoride ions | Tb³⁺@UIO66/MOF801 | Emission ratio (544/375 nm) | Environmental monitoring, quantitative analysis |
| Fluorescence quenching | Fluoride in water | Lanthanide MOF-cotton composite | Intensity decrease | Field testing, portable devices |
| Postsynthetic modification | Fluoride in drinking water | Rhodamine B-Al-BDC-NH₂ | Fluorometric/colorimetric change | Water quality assessment, point-of-use testing |
Precursor Preparation: Dissolve ZrCl₄ (0.2 mmol) and TCPP (0.05 mmol) in 20 mL DMF in a glass vial with stirring at room temperature until complete dissolution. [1]
Modulator Addition: Add precise concentration of benzoic acid (typically 10-50 equiv relative to Zr) to the solution. The modulator concentration directly controls defect density, with higher concentrations yielding higher defect rates (~60% optimal). [1]
Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat at 120°C for 24 hours. Cool naturally to room temperature.
Product Recovery: Collect the resulting purple crystals by centrifugation at 8000 rpm for 10 minutes.
Purification: Wash sequentially with DMF (3×) and methanol (3×) to remove unreacted precursors and modulator residues.
Activation: Activate the MOF-525 by solvent exchange with methanol over 24 hours, followed by heating at 120°C under vacuum for 12 hours.
UIO66 Synthesis: Prepare UIO66 according to published procedures using ZrCl₄ and terephthalic acid in DMF at 120°C for 24 hours. [3]
Tb³⁺ Encapsulation: Dissolve TbCl₃·6H₂O (0.1 mmol) in 10 mL methanol and add to activated UIO66 (100 mg). Stir for 12 hours at room temperature to allow incorporation of Tb³⁺ ions into the framework.
MOF-on-MOF Growth: Suspend Tb³⁺@UIO66 in fresh MOF801 precursor solution (ZrCl₄ and fumaric acid in DMF). Heat at 100°C for 18 hours to facilitate heterogeneous growth of MOF801 on the Tb³⁺@UIO66 core.
Washing and Activation: Collect composite by centrifugation, wash with DMF and methanol, and activate under vacuum at 100°C for 6 hours.
Fluorescence Measurements: Record emission spectrum with 300 nm excitation, observing peaks at 375 nm (reference) and 544 nm (sensing).
Calibration Curve: Expose sensor to standard fluoride solutions (0-20 μM) and plot I₅₄₄/I₃₇₅ ratio against concentration.
Selectivity Testing: Challenge with potential interferents (Cl⁻, NO₃⁻, SO₄²⁻) to confirm fluoride-specific response.
LOD Calculation: Determine limit of detection using 3σ method, typically achieving ~4.029 μM. [3]
Cotton Functionalization: Cut cotton fabric into 1×1 cm squares and pre-clean with ethanol and deionized water.
MOF Immobilization: Prepare lanthanide-based MOF suspension (e.g., Eu-MOF or Tb-MOF) in ethanol (5 mg/mL). [4]
Dip-Coating: Immerse cotton substrates in MOF suspension for 30 minutes, then dry at 80°C for 1 hour.
Quality Control: Verify uniform MOF distribution under optical microscopy and confirm fluorescence emission under UV light.
Component Selection:
Circuit Assembly: Connect LED and photodetector to Arduino following published schematics. [4]
Software Implementation: Program Arduino to control LED excitation, measure fluorescence intensity, and calculate fluoride concentration based on pre-established calibration curve.
Housing Fabrication: 3D-print protective casing with sample placement area and optical channels aligning LED and detector with sensor patch.
Sample Preparation: Filter water samples if turbid, adjust to room temperature.
Measurement: Place 50 μL water sample on MOF-cotton sensor, wait 30 seconds for reaction.
Excitation and Detection: Activate UV LED, measure fluorescence intensity with photodetector.
Data Processing: Convert intensity to concentration using calibration curve stored in Arduino.
Data Sharing: Transmit results via Bluetooth to smartphone app for mapping and sharing through messaging services. [4]
The defect-engineered MOF-525 sensor demonstrates exceptional capability for security applications requiring rapid, sensitive detection of this compound-based nerve agents. Its sub-second response time and part-per-billion sensitivity enable early warning systems for military, industrial, and public safety applications. The dual-sieving mechanism provides exceptional selectivity against potential interferents, reducing false positives in complex environments. Implementation requires integration into handheld detection devices or fixed monitoring stations in high-risk areas, with fluorescence readout compatible with compact photodetection systems. [1]
MOF-based fluoride sensors address critical needs for water safety monitoring in regions with geogenic fluoride contamination, particularly rural areas in East Africa, South Asia, and other affected regions. The WHO recommended limit of 1.5 mg/L necessitates precise detection capabilities, which lanthanide-based MOF sensors provide through either fluorescence quenching or rationetric approaches. The portable sensor platforms incorporating cotton substrates and smartphone interfaces enable decentralized testing at an affordable cost (approximately $23 per unit at prototype stage), making the technology accessible to underserved communities. These systems support UN Sustainable Development Goal 6 for clean water and sanitation through community-level water quality assessment. [4] [5] [6]
In pharmaceutical and biomedical research, MOF-based sensors facilitate fluoride quantification in various experimental contexts, including metabolic studies, drug development, and toxicity assessment. The high sensitivity and selectivity of MOF sensors enable precise measurement of fluoride release in enzymatic assays, particularly those involving fluoride-containing compounds or this compound-based probe molecules. The rationetric sensors offer advantages for biological applications where internal calibration compensates for matrix effects, providing more reliable quantification in complex biological fluids. [7] [3]
Figure 2: MOF-Based Sensor Applications and Implementation Framework. This compound MOF sensors serve three primary application domains: Chemical Threat Detection requiring rapid response and portability; Water Quality Monitoring leveraging smartphone integration and low-cost design; and Biomedical Research utilizing high sensitivity and rationetric measurement capabilities. [1] [4] [3]
MOF-based sensors for this compound detection represent a significant advancement in chemical sensing technology, offering exceptional performance through tailored structural designs and sophisticated detection mechanisms. The defect-engineered MOF-525 platform demonstrates remarkable sensitivity (0.96 nm/3.8 ppb) and rapid response (<1 second) for nerve agent detection, while lanthanide-based MOF composites provide precise rationetric sensing for environmental fluoride monitoring. These technologies address critical needs across security, environmental, and biomedical fields through adaptable implementation platforms.
Future development directions include enhancing field-deployable systems with improved stability and reliability, multiplexed detection capabilities for simultaneous monitoring of multiple analytes, and integration with Internet of Things (IoT) platforms for real-time environmental monitoring networks. Advances in MOF design will focus on improved selectivity in complex matrices, extended operational lifetimes, and reduced production costs to enable broader implementation. The ongoing convergence of materials science, photonics, and data science will further expand the capabilities of MOF-based sensors, creating increasingly sophisticated tools for protecting human health and security against this compound threats.
Metal fluorides serve as exceptionally versatile structural and functional mimics in the study of enzyme mechanisms, particularly for phosphoryl transfer enzymes that constitute approximately 10% of all proteins in the human genome [1]. These ionic phosphate surrogates bear the same charge as phosphate and transferring phosphoryl groups, enabling them to stabilize catalytically important conformations of enzymes with spectroscopically sensitive atoms interacting directly with active site residues [1]. The unique properties of fluoride atoms, including their high electronegativity and appropriate ionic radius, allow metal fluorides to mimic both transition states and ground states of enzymatic reactions, facilitating our understanding of catalytic mechanisms at atomic resolution.
The chemical properties of fluoride make it particularly suitable for mechanistic studies. Fluorine possesses the highest electronegativity and second highest electron affinity of all elements, making it highly reactive in its isolated form [2]. However, in biological systems, fluoride typically exists as its ionized form or complexed with metals. The relatively small ionic radius of fluoride ions allows them to occupy positions similar to oxygen atoms in phosphate groups without introducing significant steric strain. Furthermore, the ability to create metal fluorides with different coordination geometries (e.g., AlF₃, MgF₃, and ScF₄) enables researchers to mimic various states along the reaction coordinate of phosphoryl transfer reactions [1].
Conformational Trapping: Metal fluorides enable stabilization of enzyme conformations that represent snapshots along the reaction pathway, including transition states that are otherwise difficult to capture due to their ephemeral nature [1]. This application has been particularly valuable for G-proteins and kinases, where aluminum fluoride complexes have been instrumental in elucidating mechanisms of nucleotide-dependent signaling [3].
Multi-technique Structural Biology: The spectroscopic properties of metal fluoride complexes allow researchers to employ a diverse array of structural techniques. X-ray crystallography benefits from the anomalous scattering properties of certain metal fluorides (especially scandium tetrafluoride with soft X-rays), while NMR exploits the magnetic properties of nuclei in and around the metal fluoride center [1]. Cryo-EM and SAXS further provide structural information under near-native conditions [1].
Mechanistic Discrimination: Metal fluorides serve as isoelectronic and isostructural analogs of phosphate groups, allowing researchers to distinguish between different mechanistic pathways. For instance, they can help determine whether phosphorylation proceeds through a dissociative or associative mechanism based on the geometry of the stabilized complex [1].
Nerve Agent Detection and Defense: The development of autoinductive cascade systems for fluoride detection has created sensitive methods for identifying phosphoryl fluoride-based nerve agents [4]. These systems employ signal amplification strategies where a single fluoride ion can generate multiple fluorophore molecules, enabling ultratrace detection of these hazardous compounds [4].
Table 1: Properties and Applications of Metal Fluoride Complexes in Enzymology
| Metal Fluoride | Coordination Geometry | Mimicked State | Key Applications | Special Properties |
|---|---|---|---|---|
| AlF₃ | Trigonal planar | Transition state | G-proteins, Kinases | Charge: -1, Mimics γ-phosphate of ATP |
| MgF₃ | Octahedral | Transition state | Phosphatases, Mutases | Charge: -1, High stability in active sites |
| AlF₄⁻ | Tetrahedral | Pentavalent intermediate | ATPases, Phosphotransferases | Charge: -1, Mimics metaphosphate |
| ScF₄ | Not specified | Transition state | Various hydrolases | Strong anomalous signal with soft X-rays [1] |
Phosphorus Fluoride Exchange represents a cutting-edge advancement in catalytic click-reaction technology that draws inspiration from Nature's phosphate connectors [5]. PFEx facilitates the reliable coupling of P(V)-F loaded hubs with aryl alcohols, alkyl alcohols, and amines to produce stable, multidimensional P(V)-O and P(V)-N linked products [5]. This methodology builds on the precedent set by Sulfur Fluoride Exchange, which demonstrated the exceptional utility of high oxidation state fluoride bonds in click chemistry applications [5].
The chemical basis for PFEx relies on the unique properties of the P-F bond compared to other phosphorus-halogen bonds. The P-F bond has a shorter length (1.52 Å vs. P-Cl = 2.01 Å) and a significantly higher bond dissociation energy (602 kJ/mol for P-F vs. 331 kJ/mol for P-Cl) [5]. This makes P-F bonds more thermally stable and resistant to hydrolysis while still being amenable to catalyst-activated exchange with appropriate nucleophiles. The enhanced stability of P-F bonds compared to P-Cl bonds is evidenced by their resistance to hydrolysis with KOH at 0°C and survival under refluxing aniline conditions [5].
Table 2: Comparison of Phosphorus Halide Bonds in Chemical Biology Applications
| Bond Type | Bond Length (Å) | Bond Dissociation Energy (kJ/mol) | Hydrolytic Stability | Utility in Synthesis |
|---|---|---|---|---|
| P-F | 1.52 | 602 | High | Excellent for selective late-stage functionalization |
| P-Cl | 2.01 | 331 | Low | High reactivity, prone to over-substitution |
| P-Br | ~2.15 | ~264 | Very low | Limited due to poor stability |
| P-I | ~2.36 | ~184 | Extremely low | Rarely used in bioconjugation |
Objective: To form stable metal fluoride complexes with phosphoryl transfer enzymes for structural characterization using X-ray crystallography, cryo-EM, or NMR spectroscopy.
Materials:
Procedure:
Troubleshooting:
Objective: To perform catalytic PFEx reactions for the selective modification of biomolecules or synthesis of phosphoramidate/phosphate ester derivatives.
Materials:
Procedure for Sequential PFEx:
Key Considerations:
(^{19}\text{F}) NMR serves as a powerful tool for monitoring PFEx reactions and metal fluoride complex formation. The chemical shift range for phosphorus-bound fluorine typically falls between +50 to -50 ppm relative to CFCl₃. Successful complex formation is indicated by distinct chemical shift changes and narrowing of peaks as the reaction progresses. For metal fluoride-enzyme complexes, (^{19}\text{F}) NMR can provide information about the environment and mobility of the fluoride ions within the active site.
When determining structures of metal fluoride-enzyme complexes, particular attention should be paid to:
Fluoride-containing compounds require careful handling due to potential toxicity concerns. While organo(fluoro)phosphates discussed in these protocols are generally bench-stable, appropriate personal protective equipment (lab coat, gloves, safety glasses) should always be worn. Particular caution should be exercised with volatile fluoride compounds and when working with concentrations exceeding 100 ppm, which can induce oxidative stress, organelle damage, and apoptosis in cellular systems [2].
Waste disposal of fluoride-containing materials should follow institutional guidelines for hazardous chemicals. Special attention should be paid to compounds like aluminum fluoride, which has been designated as "molecule of the year" for its important role in signaling mechanisms but requires prudent handling [3].
The following diagrams illustrate key experimental workflows and relationships in this compound research:
Metal fluorides and this compound chemistry provide powerful tools for elucidating enzymatic mechanisms and constructing complex molecular architectures. The ability of metal fluorides to stabilize transitional states has revolutionized our understanding of phosphoryl transfer enzymes, while PFEx chemistry represents a significant advancement in the click chemistry toolbox, enabling biomimetic formation of phosphate-like connections under mild conditions [1] [5].
Future developments in this field will likely focus on expanding the catalyst repertoire for PFEx reactions, improving the selectivity and efficiency of sequential functionalization, and developing new metal fluoride complexes for studying increasingly challenging enzyme systems. The integration of these approaches with emerging structural biology techniques and computational methods promises to further accelerate both fundamental understanding of enzyme mechanisms and applied drug discovery efforts.
This compound compounds, characterized by the phosphorus-fluorine bond, represent a class of organophosphorus molecules with significant importance in both industrial applications and environmental monitoring. These compounds have experienced a resurgence in scientific interest due to their utility in click chemistry applications, particularly phosphorus fluoride exchange (PFEx) reactions, which have expanded their use in chemical biology and drug discovery [1]. Additionally, certain this compound derivatives, such as phosphorus(V) fluoride compounds, have historically been employed as nerve agents, necessitating reliable detection methods for security and environmental protection [2] [1]. The analytical quantification of this compound compounds presents unique challenges due to their variable stability, reactivity, and the need to detect them at trace levels in complex matrices.
The fundamental chemical structure of this compound compounds centers around the phosphorus-fluorine bond, which is highly polarized and confers both stability and reactivity to these molecules. This bond is particularly significant in the context of enzyme inhibition, as fluoride complexes can mimic transition states in phosphoryl transfer reactions, making them valuable tools for studying enzyme mechanisms [3]. From an analytical perspective, the strength of the P-F bond can be exploited for detection, either through direct measurement or via decomposition to free fluoride ions followed by indirect quantification. Understanding these chemical properties is essential for selecting appropriate analytical methods and developing robust protocols for various applications in research and environmental monitoring.
The analytical landscape for this compound quantification encompasses several techniques, each with distinct advantages, limitations, and appropriate application contexts. Researchers must consider factors such as required sensitivity, sample matrix, equipment availability, and throughput needs when selecting an appropriate method. The following table provides a comprehensive comparison of the primary methods available for this compound quantification:
Table 1: Comparison of this compound Quantification Methods
| Method | Detection Principle | Limit of Detection | Linear Range | Analysis Time | Sample Requirements |
|---|---|---|---|---|---|
| Fluoride Ion-Selective Electrode (F-ISE) | Potentiometric measurement of free fluoride activity | ~0.02 mg/L (1 μM) [4] | 0.1-100 mg/L [5] | 10-30 minutes | Minimal sample preparation; requires TISAB buffer |
| Spectrophotometric (Xylenol Orange-Zirconium) | Fluoride-catalyzed kinetochromic reaction [5] | Low micromolar range [5] | Up to ~100 μM | 15-45 minutes | Colorless samples; pH control critical |
| Spectrophotometric (Alizarin Complexone) | Ternary complex formation with color change [4] | Varies with implementation | 0.1-2.0 mg/L | 20-60 minutes | pH control essential; interference from certain ions |
| Spectrophotometric (SPADNS) | Zirconium-dye complex decomposition by fluoride [4] | ~0.1 mg/L | 0-2.0 mg/L | 10-30 minutes | Standardized method; wide acceptance |
| Autoinductive Cascade Amplification | Signal amplification via benzoyl fluoride decomposition [2] | Ultracece levels (nerve agent surrogate) [2] | Not specified | Rapid (minutes) | Specialized reagent synthesis required |
The choice of analytical method depends heavily on the specific application and available resources. For routine environmental monitoring or water analysis, the fluoride ion-selective electrode offers robust performance with minimal interference from common sample matrices [5]. When high sensitivity is required for detecting trace levels of this compound compounds, particularly in security applications involving nerve agent surrogates, autoinductive cascade amplification provides exceptional detection limits through signal enhancement mechanisms [2]. For field applications or resource-limited settings, simplified spectrophotometric approaches using the Fe-SCN system implemented on test strips with smartphone detection offer a practical compromise between sensitivity, cost, and portability [4].
Each method presents specific advantages and limitations. The fluoride ion-selective electrode method demonstrates strong anti-interference capabilities against common fungal nutrients, metabolites, and per- and polyfluoroalkyl substances (PFAS), making it suitable for complex biological samples [5]. Spectrophotometric methods generally offer better sensitivity but can suffer from interference from specific ions and require careful pH control. The recently developed autoinductive cascade method provides unprecedented sensitivity for nerve agent detection but requires specialized reagent synthesis [2]. Researchers should consider these factors in the context of their specific analytical needs, sample matrices, and available instrumentation.
The fluoride ISE method provides a robust approach for quantifying free fluoride ions released from this compound compounds through hydrolysis or enzymatic defluorination. This method is particularly valuable for studying defluorination phenotypes in biological systems, such as fungal cultures, where complex media components can interfere with other detection methods [5].
Figure 1: Experimental workflow for fluoride quantification using ion-selective electrode
The SPADNS method (2-(p-sulfophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid) is a standardized spectrophotometric approach for fluoride quantification based on the decolorization of a zirconium-dye complex by fluoride ions. This method is particularly suitable for high-throughput analysis of multiple samples and offers good precision in the concentration range relevant to water quality monitoring [4].
Figure 2: SPADNS method workflow for fluoride quantification
The autoinductive cascade amplification method represents a cutting-edge approach for detecting ultratrace levels of this compound compounds, particularly relevant for nerve agent surrogate detection. This method employs signal amplification through a self-propagating cycle that generates multiple fluorophores for each fluoride ion released from the target compound [2].
The autoinductive cascade begins with fluoride-induced decomposition of a latent source, such as benzoyl fluoride, which releases additional fluoride ions in a self-propagating cycle. This results in significant signal enhancement (up to 4-fold per initial fluoride) and generation of three fluorophores for each original fluoride ion [2]. This exceptional sensitivity makes the method particularly valuable for security applications, environmental monitoring of highly toxic this compound compounds, and studies requiring detection at ultratrace levels.
Selecting the appropriate analytical method for this compound quantification requires careful consideration of multiple factors, including sensitivity requirements, sample characteristics, available instrumentation, and throughput needs. The following decision framework provides guidance for method selection based on common analytical scenarios:
Figure 3: Method selection guide for this compound quantification
Effective quantification of this compound compounds requires awareness of potential analytical challenges and implementation of appropriate countermeasures. The following table addresses common issues encountered across different methodological approaches:
Table 2: Troubleshooting Guide for this compound Quantification
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor reproducibility | Incomplete hydrolysis of P-F bonds; temperature fluctuations; inconsistent timing | Standardize hydrolysis conditions; use temperature control; adhere strictly to timing protocols |
| Low recovery | Matrix interference; fluoride adsorption to container walls; incomplete hydrolysis | Implement standard addition method; use plasticware instead of glass; optimize hydrolysis time/temperature |
| Non-linear calibration | Electrode aging; contaminated standards; outside linear range | Replace electrode membranes; prepare fresh standards; verify concentration range |
| High background | Contaminated reagents; fluoride in blank; interfering ions | Use high-purity reagents; include blank controls; implement sample pretreatment |
| Drifting signals | Reference electrode depletion; temperature instability; stirring rate variations | Replace reference electrode filling solution; implement temperature control; standardize stirring |
Robust quality assurance is essential for generating reliable this compound quantification data. Implement the following QA/QC measures regardless of the selected analytical method:
For regulatory applications or when analyzing samples for compliance monitoring, incorporate certified reference materials when available. Maintain comprehensive documentation including all raw data, calibration curves, sample preparation notes, and instrument maintenance records to ensure data traceability and facilitate troubleshooting when anomalies occur.
The quantitative analysis of this compound compounds encompasses diverse methodological approaches, each with distinct advantages and appropriate application contexts. The fluoride ion-selective electrode method offers robust performance for routine analysis with minimal interference in complex matrices [5], while spectrophotometric techniques like the SPADNS method provide cost-effective solutions for high-throughput applications [4]. For ultratrace detection requirements, particularly in security applications involving nerve agent surrogates, autoinductive cascade amplification delivers exceptional sensitivity through innovative signal enhancement mechanisms [2].
Method selection should be guided by careful consideration of analytical requirements, sample characteristics, and available resources. The protocols detailed in this document provide comprehensive guidance for implementing these methods in laboratory settings, with emphasis on quality assurance and troubleshooting to ensure data reliability. As research on organophosphorus(V) fluorides continues to expand, particularly in the context of phosphorus fluoride exchange (PFEx) click chemistry [1], the analytical methods outlined here will support advancements across multiple disciplines including medicinal chemistry, chemical biology, and environmental science.
Metal fluorides are used to mimic the transition state or ground state of the transferring phosphoryl group (PO₃⁻) in enzyme-catalyzed reactions. Their similar geometry and charge distribution to phosphate allow them to trap enzymes in catalytic conformations for analysis [1] [2].
Table 1: Metal Fluoride Complexes as Phosphate Analogs in Protein Crystallography
| Metal Fluoride Complex | Charge | Geometry | Mimicked State | Key Characteristics & Applications |
|---|---|---|---|---|
| MgF₃⁻ (Trifluoromagnesate) | -1 | Trigonal Bipyramidal (TBP) | Anionic Transition State [2] | Excellent charge and geometric mimic for the transferring PO₃⁻ group in the transition state [2]. |
| AlF₄⁻ (Tetrafluoroaluminate) | -1 | Square Planar / Octahedral* | Transition State [2] | Often mimics a " metaphosphate-like " transition state. First metal fluoride used as a TSA [2]. |
| AlF₃⁰ (Aluminum Trifluoride) | 0 | Trigonal Bipyramidal (TBP) | Neutral Transition State [2] | Neutral charge is a Coulombic mismatch for the anionic phosphoryl group [2]. |
| BeF₃⁻ (Trifluoroberyllate) | -1 | Tetrahedral | Ground State (Pi) [2] | Mimics the bound phosphate anion (Pi) or a phospho-aspartate intermediate [2]. |
*Note: AlF₄⁻ can integrate into the protein structure with additional coordination, resulting in an overall octahedral geometry [2].
Working with any phosphorus(V) fluoride compounds requires extreme caution due to their potential toxicity. While the metal fluorides in Table 1 are tools, phosphoryl fluoride and its derivatives can be potent acetylcholinesterase inhibitors, the mechanism of action of nerve agents [3].
This protocol outlines the general methodology for forming stable metal fluoride-enzyme complexes for crystallographic studies, based on established practices in the field [1] [2].
Procedure:
Validation of the Complex:
Table 2: Practical Guide to Metal Fluoride Selection and Use
| Application / Goal | Recommended MFx Complex | Key Considerations & Best Practices |
|---|---|---|
| Mimicking the Anionic Transition State | MgF₃⁻ | The most accurate mimic for the charge and geometry of the true transition state. Ideal for studying concerted "in-line" phosphoryl transfer [2]. |
| Trapping Pre-Transition State Conformations | AlF₄⁻ | Effective for mimicking a pentavalent phosphorus in a dissociative transition state. Often used in studies of G-proteins and kinases [2]. |
| Mimicking a Phosphorylated Aspartate | BeF₃⁻ | Serves as a stable, tetrahedral ground state mimic for aspartyl phosphate intermediates. Over 70 such structures are known [2]. |
| Solution-State Studies | MgF₃⁻, AlF₄⁻, BeF₃⁻ | All can be studied using ¹⁹F NMR spectroscopy in solution to complement and validate crystallographic findings [1] [2]. |
Phosphorus fluoride chemistry is experiencing a resurgence, particularly with the development of Phosphorus Fluoride Exchange (PFEx) for covalent drug discovery and bioconjugation [5] [3]. While PFEx currently focuses more on pharmaceutical chemistry, the principles of P(V)-F reactivity are broadly relevant.
Future directions include the exploration of new metal fluorides, such as scandium tetrafluoride (ScF₄), which offers a significant anomalous signal with soft X-rays, potentially aiding in direct metal identification during crystallography [1].
Metal fluorides serve as multifunctional tools for the study of phosphoryl transfer enzymes, which constitute approximately 10% of all proteins encoded in the human genome and perform numerous crucial cellular functions. These ionic species are particularly valuable because they bear the same charge as both phosphate and the transferring phosphoryl group, making them excellent biochemical mimics. [1] When used in cryo-electron microscopy (cryo-EM), metal fluorides enable researchers to stabilize active conformations and trap enzymes in catalytically important states that are often difficult to capture by other means. [1]
The strategic importance of these compounds lies in their ability to mimic both transition states and ground states of enzymatic reactions, providing critical snapshots of the catalytic cycle. Recent advancements have introduced scandium tetrafluoride as a novel metal fluoride with significant anomalous signal when using soft X-rays, expanding the toolkit available to structural biologists. [1] When combined with cryo-EM, these analogs facilitate high-resolution structural determination of enzyme mechanisms, offering unprecedented insights into the molecular details of phosphoryl transfer reactions that are fundamental to numerous biological processes and therapeutic targets.
The following diagram illustrates the comprehensive workflow for preparing and analyzing metal fluoride complexes using cryo-EM:
This integrated workflow encompasses the entire process from biochemical complex preparation to high-resolution structure determination. The metal fluoride complex formation stage requires careful optimization of conditions to ensure proper stabilization of catalytic states, while the grid preparation and vitrification steps must be meticulously controlled to preserve these complexes in a native state for cryo-EM visualization. [1] [2] [3]
Table 1: Recommended Parameters for Cryo-EM Grid Preparation with Metal Fluoride Complexes
| Parameter | Recommended Condition | Alternative Options | Technical Notes |
|---|---|---|---|
| Sample Concentration | 10 µM (sample dependent) | 5-20 µM range | Approximately 10× concentration needed for cryo-EM compared to negative stain [3] |
| Sample Volume | 3-4 µL per grid (blotting) | 8 µL total (chameleon) | Volume depends on vitrification device [3] |
| Grid Type | QUANTIFOIL R 1.2/1.3 Cu | QUANTIFOIL R 0.6/1, C-flat | Cu grids sufficient for most applications; Au required for cell cultures [3] |
| Hole Size | 1.2 µm | 0.6-2.0 µm | Affects ice thickness and particle distribution [3] |
| Ice Thickness | ~20 nm thicker than specimen | 20-100 nm range | Critical for reducing defocus variation [2] |
| Grid Treatment | Au foil preferred | Standard carbon | Au foil reduces beam-induced specimen motion [3] |
Table 2: Comparison of Vitrification Devices for Metal Fluoride Complexes
| Device Name | Sample Deposition Method | Thinning Mechanism | Time to Vitrification | Automation Level |
|---|---|---|---|---|
| Vitrobot Mark IV | Manual pipette (3-4 µL) | Double-sided blotting with filter paper | >5 seconds | Semi-automated [2] [3] |
| Leica EM GP2 | Manual pipette | One- or sequential two-sided blotting | >5 seconds | Semi-automated [2] |
| chameleon | Inkjet piezo dispenser (nL) | Self-wicking nanowire grids | 54 ms-2 seconds | High automation [2] [3] |
| VitroJet | Contact pin printing (sub-nL) | Not required | Seconds | Full automation [2] |
| cryoWriter | Microcapillary writing (1-2 nL) | Controlled evaporation | <1 to 10 seconds | Full automation [2] |
Objective: To form stable metal fluoride complexes with phosphoryl transfer enzymes for structural analysis. [1]
Materials:
Procedure:
Technical Notes: The ionic nature of metal fluorides permits their removal and replacement with other analogs, enabling comparative studies of different catalytic states. [1] Recent developments include scandium tetrafluoride, which provides significant anomalous signal with soft X-rays. [1]
Objective: To prepare vitrified cryo-EM samples containing metal fluoride complexes for high-resolution data collection. [2] [3]
Materials:
Procedure:
Technical Notes: An ideal grid will have ice approximately 20 nm thicker than the specimen to avoid defocus variation between particles. [2] The particles should be monodisperse, intact, and display a range of orientations within the thin ice layer. [2]
Objective: To collect high-resolution cryo-EM data from samples containing metal fluoride complexes.
Screening Workflow: [3]
Data Collection Parameters: [3]
The sample thickness is a critical parameter in cryo-EM experiments. Recent systematic investigations using MicroED have established clear boundaries for biological specimen thickness. [4] Structures can be reliably determined from samples up to twice the inelastic mean free path (MFP), with lower resolution diffraction observed at three times the MFP. [4] No coherent diffraction is observed from samples thicker than four times the calculated inelastic MFP. [4]
For samples that are too thick, focused ion beam (FIB) milling can be employed to create thin lamellae of optimal thickness. [4] This technique allows precise control over sample thickness, significantly improving data quality for challenging samples.
Several factors can compromise cryo-EM grid quality when working with metal fluoride complexes:
Preferred Orientation: This occurs when particles adopt limited orientations in the ice, resulting in incomplete structural information. Strategies to address this include:
Air-Water Interface (AWI) Interactions: Proteins may denature at the AWI, particularly when using blotting methods. Mitigation approaches include:
Ice Consistency: Inconsistent ice thickness remains a challenge with standard blotting devices. Advanced vitrification systems (Table 2) provide better control and reproducibility through:
The utilization of metal fluorides in cryo-EM studies has significant implications for pharmaceutical research and development. By stabilizing specific catalytic states of enzymes involved in disease pathways, these approaches enable:
Transition State Analysis: Metal fluorides mimic transition states of phosphoryl transfer reactions, providing critical insights for rational drug design targeting these states. [1]
Mechanistic Studies: The ability to trap enzymes in intermediate states allows researchers to visualize the precise molecular mechanisms of enzyme catalysis, identifying potential intervention points for therapeutic agents.
Structure-Based Drug Design: High-resolution structures of enzyme-metal fluoride complexes serve as robust templates for virtual screening and lead optimization campaigns, particularly for kinases, phosphatases, and GTPases—target classes of major pharmaceutical importance.
The guidelines presented for complex formation and the best practices for obtaining these complexes ensure that researchers can reliably generate high-quality samples for structural analysis, accelerating the drug discovery process for diseases involving dysregulated phosphoryl transfer signaling pathways. [1]
This compound compounds and their structural analogs play a crucial role in nuclear magnetic resonance (NMR) investigations of biological phosphorylation processes. While this compound (POF₃) itself was historically studied in nematic phases for structural analysis [1], contemporary research primarily utilizes metal fluoride complexes such as MgF₃⁻, AlF₄⁻, and BeF₃⁻ as powerful isosteric replacements for the transferring phosphate group in enzymatic reactions [2] [3]. These analogs mimic the geometry and charge distribution of the transition state in phosphoryl transfer reactions, allowing researchers to trap and characterize otherwise transient enzymatic intermediates.
The application of ¹⁹F NMR spectroscopy to study these complexes provides exceptional advantages for probing enzyme mechanisms and signal transduction pathways. The ¹⁹F nucleus offers 100% natural abundance, high sensitivity (83% of ¹H), and absence of background signals in biological systems, making it an ideal probe for studying complex biochemical processes [4] [5]. Furthermore, the wide chemical shift range of ¹⁹F NMR (approximately 100-fold greater than ¹H) ensures excellent resolution for detecting distinct conformational states and binding events [4]. This technical profile outlines the major applications and detailed protocols for implementing this compound NMR spectroscopy in biochemical research.
Metal fluoride complexes serve as powerful transition state analogs (TSAs) for enzymes catalyzing phosphoryl group transfers. A seminal application demonstrated the direct observation of ternary TSA complexes in the isomerization of β-D-glucose 1-phosphate to D-glucose 6-phosphate catalyzed by β-phosphoglucomutase (βPGM) [3]. In this system, MgF₃⁻ and AlF₄⁻ acted as surrogates for the transferring phosphate, enabling stabilization of the transition state complex for NMR investigation. The ¹⁹F NMR spectra unequivocally demonstrated molar equivalence between fluorinated enzyme, metal fluoride, and substrate analogue, confirming the structural relevance of these complexes for mechanistic studies [3].
This approach provides critical insights into enzyme catalysis by allowing researchers to "trap" intermediates that exist only transiently during the catalytic cycle. The ability to directly observe these complexes via ¹⁹F NMR validates metal fluorides as true transition state analogs rather than simple ground state inhibitors, offering unprecedented window into the geometric and electronic requirements for phosphoryl transfer [3]. This methodology has broad applicability to numerous enzymes involving phosphoryl transfer, including kinases, phosphatases, and mutases.
In two-component regulatory systems and multistep phosphorelay systems, this compound analogs enable detailed investigation of signal transduction mechanisms. The BeF₃⁻ complex has been particularly valuable as a stable mimic of phosphorylated aspartate in response regulator (RR) proteins, permitting structural and dynamic studies of activated signaling states [2]. For example, in the yeast osmoregulatory phosphorelay system (SLN1–YPD1–SSK1), BeF₃⁻ facilitated crystallization of the activated SLN1 response regulator domain (SLN1-R1) in complex with the histidine-containing phosphotransfer (HPt) protein YPD1 [2].
The 1.70 Å resolution structure of this quaternary complex (YPD1/SLN1-R1·Mg²⁺·BeF₃⁻) revealed a pre-transition state interaction just prior to phosphotransfer, highlighting how phosphorylation induces conformational changes that propagate through the protein structure to affect the signaling output [2]. This application demonstrates how this compound analogs enable high-resolution structural analysis of activated signaling complexes that would otherwise be inaccessible due to the lability of native phosphoaspartate linkages.
This compound analogs further facilitate mapping of protein interaction surfaces and allosteric networks in signaling complexes. Comparative analysis of apo versus BeF₃⁻-bound YPD1/SLN1-R1 revealed significant conformational changes, including a 2.2 Å rigid-body shift in YPD1 orientation relative to SLN1-R1 and remodeling of the protein-protein interface [2]. These structural rearrangements demonstrate how phosphorylation activates response regulators by altering their interaction potential with downstream signaling partners.
The ¹⁹F NMR chemical shift is exquisitely sensitive to changes in the local environment, including van der Waals packing interactions and local electrostatic fields [4]. This sensitivity enables researchers to monitor phosphorylation-induced conformational changes in specific regions of a protein, providing insights into allosteric mechanisms and binding cooperativity in multi-protein signaling complexes.
Table 1: Key Metal Fluoride Complexes as Phosphoryl Analogs
| Analog | Mimics | Application Examples | Key Features |
|---|---|---|---|
| BeF₃⁻ | Phosphorylated aspartate | Response regulator activation [2] | Tetrahedral geometry, activates RR proteins |
| MgF₃⁻ | Transferring phosphate group | β-phosphoglucomutase TSA complex [3] | Trigonal planar geometry, transition state mimic |
| AlF₄⁻ | Transferring phosphate group | β-phosphoglucomutase TSA complex [3] | Tetrahedral geometry, transition state mimic |
Biosynthetic incorporation of fluorinated amino acids enables site-specific ¹⁹F labeling for NMR studies. The following protocol describes sequence-selective labeling with 5-fluorotryptophan (5FW) using Escherichia coli expression systems [5]:
Transformation and Culture: Transform BL21(DE3) competent cells with plasmid containing the gene of interest. Inoculate a single colony into 5 mL LB medium with appropriate antibiotic and grow overnight at 37°C with shaking (220 rpm).
Induction and Labeling: Dilute the overnight culture 1:100 into 1 L fresh minimal medium (e.g., M9). Grow at 37°C until OD₆₀₀ reaches 0.6-0.8. Add 5-fluoroindole (pre-dissolved in DMSO) to a final concentration of 50 mg/L. Induce protein expression 30 minutes later by adding IPTG to a final concentration of 0.1-1.0 mM.
Protein Purification: Harvest cells by centrifugation (4,000 × g, 20 minutes, 4°C) after 4-16 hours induction at appropriate temperature (typically 18-25°C for optimal folding). Resuspend cell pellet in lysis buffer and disrupt by sonication or French press. Purify the labeled protein using standard chromatography methods (e.g., affinity, ion exchange, size exclusion).
Characterization: Verify labeling efficiency and protein integrity by SDS-PAGE, electrospray ionization mass spectrometry, and ¹⁹F NMR. Typical yields for 5FW-labeled proteins range from 20-70 mg/L depending on the protein and expression conditions [5].
Critical Considerations: For aromatic amino acid labeling, auxotrophic bacterial strains (e.g., DL39(DE3)) or inhibition of endogenous synthesis pathways with glyphosate can enhance incorporation efficiency [4]. Always verify that fluorination does not perturb protein structure or function through functional assays and comparison with wild-type protein.
The formation of stable ternary complexes with metal fluoride analogs requires careful optimization of stoichiometry and conditions [3]:
Prepare concentrated protein solution (typically 0.1-1.0 mM in NMR-compatible buffer such as 20 mM HEPES, pH 7.5, 50 mM NaCl).
Add substrate analog (e.g., non-isomerizable fluoromethylenephosphonate for βPGM studies) at 1.0-1.2 molar equivalents relative to protein.
Introduce metal fluoride complex by adding MgCl₂ (5-10 mM), BeCl₂ (1-5 mM), and NaF (10-30 mM) or AlCl₃ (1-5 mM) and NaF (10-30 mM). Note: Specific concentrations must be optimized for each system.
Incubate the mixture at 4-25°C for 30-60 minutes to allow complex formation.
Verify complex formation by ¹⁹F NMR spectroscopy, looking for characteristic chemical shifts and line broadening indicative of successful TSA formation.
Troubleshooting: If complex formation is inefficient, vary the metal fluoride concentrations, adjust pH, or include stabilizing additives (e.g., glycerol, DTT). For crystallography applications, consider sequential soaking approaches where apo crystals are transferred to stabilizing solutions containing metal fluorides [2].
Optimized NMR acquisition parameters are essential for high-quality ¹⁹F NMR spectra of this compound analogs [5] [3]:
Quantitative Considerations: For accurate quantification, use relaxation delays ≥5×T₁ and avoid nuclear Overhauser effect (NOE) enhancements by using inverse-gated decoupling sequences [6]. The limit of quantification for ¹⁹F NMR in heterogeneous media (tissues, cell pellets) is typically 2-5 nmol [6].
The following diagrams visualize key signaling pathways studied using this compound analogs and the experimental workflow for NMR analysis:
Figure 1: Yeast Osmoregulatory Phosphorelay System Studied Using this compound Analogs. This multistep phosphorelay signal transduction pathway was structurally characterized using BeF₃⁻ as a phosphoryl analog [2].
Figure 2: Experimental Workflow for this compound NMR Studies. The process begins with site-specific fluorination of the target protein, followed by formation of transition state analog complexes, NMR data collection, and structural analysis [5] [3].
Table 2: Quantitative Aspects of ¹⁹F NMR Spectroscopy for Biological Applications
| Parameter | Typical Range | Application Significance |
|---|---|---|
| Detection Sensitivity | 6.63% of ¹H [7] | Enables studies at moderate concentrations (μM range) |
| Chemical Shift Range | ~30 ppm for ³¹P [7]; ~100 ppm for ¹⁹F [4] | Excellent resolution for distinct states |
| Limit of Quantification | 1-3 μM (¹⁹F in bulk solutions) [6] | Sufficient for most enzymatic studies |
| Limit of Quantification | 2-5 nmol (¹⁹F in tissues/cells) [6] | Enables metabolic studies in complex media |
| Typical Protein Concentration | 25-100 μM (¹⁹F NMR) [5] | Practical for most recombinant proteins |
Data Interpretation Guidelines:
Chemical Shift Changes: Monitor ¹⁹F chemical shift perturbations as indicators of conformational changes or binding events. Shifts >0.5 ppm typically signify significant environmental alterations [4].
Linewidth Analysis: Increased linewidths may indicate intermediate exchange regimes or conformational dynamics on the μs-ms timescale [4].
Complex Formation Validation: Confirm successful TSA complex formation by demonstrating 1:1:1 stoichiometry between protein, substrate analog, and metal fluoride [3].
Quantitative Applications: For metabolite quantification, ensure complete T₁ relaxation between scans and use external standards for concentration determination [6].
Common Challenges and Solutions:
Low Signal-to-Noise: Increase protein concentration (if feasible), acquire more transients, or use a cryoprobe optimized for ¹⁹F detection. For ³¹P studies, the lower sensitivity (6.63% of ¹H) necessitates higher concentrations or longer acquisition times [7].
Poor Complex Formation: Systematically vary metal:fluoride ratios (e.g., 1:3 for MgF₃⁻, 1:4 for AlF₄⁻), adjust pH to match physiological conditions, and include essential cofactors (e.g., Mg²⁺ for many phosphoryl transfer enzymes).
Non-specific Binding: Include control experiments with competitive inhibitors or catalytically inactive mutants to distinguish specific binding from non-specific interactions.
Sample Aggregation: If metal fluorides induce precipitation, reduce concentration, include stabilizing osmolytes (glycerol, sucrose), or employ milder buffer conditions.
Advanced Applications:
In-cell NMR: Fluorinated analogs can be used to study phosphorylation events in cellular environments, though sensitivity remains challenging [6].
Multiplexed Screening: ¹⁹F-labeled proteins enable simultaneous screening of multiple targets in the same NMR tube, significantly increasing throughput for drug discovery applications [5].
Dynamic Studies: Variable temperature experiments and relaxation measurements can provide insights into the dynamics of phosphoryl transfer processes.
This compound NMR spectroscopy, particularly through the use of metal fluoride transition state analogs, provides powerful approaches for investigating enzymatic mechanisms and signaling pathways. The protocols outlined herein for protein fluorination, complex formation, and NMR analysis enable researchers to capture and characterize transient phosphorylation states with high resolution and specificity. As instrumentation advances and labeling strategies improve, these techniques will continue to expand our understanding of phosphorylation dynamics in increasingly complex biological systems.
This compound compounds have emerged as indispensable tools in biochemical research for probing enzyme active sites and characterizing reaction mechanisms. These compounds are particularly valuable for studying phosphoryl transfer enzymes, which constitute approximately 10% of proteins encoded in the human genome and perform crucial cellular functions through transfer of phosphate groups. The unique properties of fluorine atoms in these compounds enable researchers to stabilize reaction intermediates and mimic transition states that would otherwise be too transient for direct observation. This application note provides comprehensive guidelines for implementing these approaches in structural biology and drug discovery research.
The significance of these tools stems from a fundamental challenge in enzymology: directly observing transient reaction intermediates is exceptionally difficult due to their fleeting existence. Metal fluoride complexes and organofluorophosphates address this challenge by serving as stable analogs that can be characterized using various structural and spectroscopic techniques. These compounds mimic the geometry, charge, and electronic properties of phosphoryl group transfer transition states or intermediates, enabling researchers to "trap" enzymes in catalytically relevant conformations for detailed analysis. This approach has revolutionized our understanding of enzyme mechanisms across diverse families, including kinases, phosphatases, GTPases, and phosphomutases.
Metal fluorides (MF(_x)) function as powerful phosphate surrogates in enzymatic mechanism studies due to their ability to mimic the geometry and charge of phosphoryl transfer transition states. The serendipitous discovery in 1994 that tetrafluoroaluminate (AlF(_4^-)) could form stable complexes with GDP-bound small G proteins revolutionized the field by providing the first high-resolution snapshots of phosphoryl transfer transition state analogs. These complexes displayed octahedral geometry around the aluminum tetrafluoride moiety, closely resembling the transition state for phosphoryl transfer reactions. This breakthrough was quickly followed by the identification of additional MF(_x) species, including trifluoroberyllate (BeF(_3^-)), aluminum trifluoride (AlF(_3^0)), and trifluoromagnesate (MgF(_3^-)), each with distinct geometric and electronic properties that make them suitable for mimicking different states along the reaction coordinate.
The theoretical foundation for using these analogs rests on their ionic character, similar charge distribution to phosphate groups, and ability to form coordinating complexes with active site residues and essential metal ions. These complexes stabilize active conformations that are otherwise transient, enabling detailed structural analysis. The key insight is that these metal fluorides can mimic either transition states (typically with trigonal bipyramidal geometry) or ground states (typically tetrahedral) of phosphoryl transfer reactions, depending on the specific metal fluoride and its coordination environment. This versatility has made them indispensable tools for elucidating enzyme mechanisms across a broad spectrum of phosphoryl transfer enzymes.
Table 1: Properties and Applications of Key Metal Fluoride Analogs
| Metal Fluoride | Charge | Geometry | Mimicked State | Key Applications | Notable Characteristics |
|---|---|---|---|---|---|
| BeF(_3^-) | -1 | Tetrahedral | Ground state (phosphate) | Aspartyl phosphate intermediates; nucleotide-bound states | ~130 structures reported; coordinates to aspartate carboxylate or phosphate oxygen |
| AlF(_4^-) | -1 | Octahedral | Transition state | GTPases; nucleotide-binding proteins | First discovered analog; mimics transfer of γ-phosphate in ATP/GTP |
| AlF(_3^0) | 0 | Trigonal bipyramidal | Transition state | Kinases; phosphomutases | Neutral charge creates Coulombic mismatch with anionic phosphoryl group |
| MgF(_3^-) | -1 | Trigonal bipyramidal | Transition state | Small G proteins; hydrolases | Correctly charged for anionic phosphoryl group; identified using PIXE spectroscopy |
Table 2: Spectroscopic and Structural Techniques for MF(_x) Complex Characterization
| Technique | Key Applications | Probed Parameters | Sensitivity to MF(_x) |
|---|---|---|---|
| X-ray Crystallography | High-resolution structure determination | Atomic coordinates; bond lengths/angles; coordination geometry | High (especially with anomalous scattering) |
| (^{19})F NMR | Solution state dynamics; binding studies | Chemical shift; line width; relaxation times | Excellent (direct detection of (^{19})F) |
| Cryo-EM | Large complexes; membrane proteins | 3D density maps; conformational states | Moderate (dependent on resolution) |
| SAXS | Solution conformation; flexibility | Overall shape; size parameters; oligomeric state | Low (indirect through protein changes) |
The selection of an appropriate metal fluoride analog depends on the specific enzymatic reaction under investigation and the scientific questions being addressed. BeF(_3^-) complexes typically mimic the ground state of phosphate groups, making them ideal for studying enzymes that form aspartyl phosphate intermediates or nucleotide-bound states. In contrast, AlF(_4^-), AlF(_3^0), and MgF(_3^-) generally mimic transition states with trigonal bipyramidal geometry, providing insights into the associative character of phosphoryl transfer reactions. The recent introduction of scandium tetrafluoride (ScF(_4)) offers additional advantages for structural studies due to its significant anomalous signal when using soft X-rays, facilitating more accurate determination of metal position and coordination geometry.
Phosphorus Fluoride Exchange (PFEx) represents an emerging catalytic click-reaction technology that enables the reliable coupling of P(V)-F containing hubs with aryl alcohols, alkyl alcohols, and amines to produce stable, multidimensional P(V)-O and P(V)-N linked products. Drawing inspiration from Nature's use of phosphate connectors in biomolecules, PFEx has rapidly established itself as a valuable strategy for covalent drug discovery and proximity-enabled reactivity. This approach capitalizes on the unique properties of P-F bonds, which are shorter (1.52 Å vs. P-Cl = 2.01 Å) and have higher bond dissociation energy (602 kJ/mol vs. 331 kJ/mol for P-Cl) compared to their chloride counterparts, making them more stable yet selectively activatable with appropriate catalysts.
The PFEx reaction mechanism involves Lewis base-catalyzed exchange of P(V)-F bonds with incoming nucleophiles, proceeding through a trigonal bipyramidal transition state that closely resembles the geometry of phosphoryl transfer reactions in enzymatic systems. The rate of P-F exchange is significantly enhanced by Lewis amine base catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). A key advantage of PFEx chemistry is its capacity for selective serial exchange reactions on multivalent P-F substrates through judicious catalyst selection, enabling controlled, sequential decoration of the central phosphorus atom with different functional groups in fewer than four synthetic steps. This tunability allows researchers to deliberately incorporate projections along three of the four tetrahedral axes departing from the P(V) central hub, taking full advantage of the potential for generating three-dimensional diversity in compound libraries.
PFEx substrates containing multiple P-F bonds demonstrate remarkable chemo-selectivity in sequential exchange reactions, enabling the controlled, stepwise construction of complex phosphorus-containing architectures. The most commonly used PFEx hubs include phosphoramidic difluorides and cyclic fluoridates, which can be efficiently prepared from readily available starting materials like POCl(_3) through fluoride-chloride halogen exchange protocols. While conceptually ideal hubs like this compound (POF(_3)) and thiothis compound (PSF(_3)) exist, their highly toxic gaseous nature at room temperature makes them impractical for routine laboratory use.
The practical implementation of PFEx chemistry requires careful catalyst selection to control reaction progression and selectivity. For initial P-F exchanges, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) with hexamethyldisilazane (HMDS) additive typically provides optimal results, while subsequent exchanges often benefit from the stronger base TBD. This catalyst-dependent selectivity enables the sequential functionalization of phosphorus centers with different nucleophiles, allowing researchers to construct complex molecular architectures with precise control over stereochemistry and substitution patterns. The resulting phosphoramidates and other P(V) products exhibit enhanced stability compared to their precursor compounds and have demonstrated promising applications in drug discovery, chemical biology, and materials science.
Prepare the nucleotide-bound enzyme complex:
Form the ternary metal fluoride complex:
Stabilize the complex for structural analysis:
Structural determination:
Working with organofluorophosphates requires extreme caution due to their potential toxicity as acetylcholinesterase inhibitors. All procedures must be conducted in a properly functioning fume hood with appropriate personal protective equipment. Before beginning experiments, prepare the PFEx quenching solution:
Preparation of phosphoramidic difluoride (first PFEx reaction):
First P-F exchange with nucleophile:
Second P-F exchange with different nucleophile:
The strategic application of this compound compounds requires careful experimental design aligned with research objectives. The workflow below illustrates the integrated approach for utilizing these tools in active site characterization:
Diagram 1: Experimental workflow for integrating this compound approaches in active site characterization and inhibitor development.
Working with this compound compounds demands rigorous safety protocols due to their potential acetylcholinesterase inhibition activity, which can cause severe neurological toxicity. Researchers must implement comprehensive safety measures including:
Institutional safety officers must approve experimental protocols before initiation, and researchers should complete specialized training for handling high-toxicity compounds. Particular caution is required when scaling up reactions, as heat generation and volatilization can increase exposure risks. All experiments should be documented with detailed risk assessments and mitigation strategies.
This compound compounds provide powerful and versatile tools for elucidating enzyme mechanisms and developing covalent modulators of protein function. The complementary approaches of metal fluoride complexes for structural biology and PFEx chemistry for drug discovery offer researchers a comprehensive toolkit for studying phosphoryl transfer processes and designing novel therapeutic agents. As these methodologies continue to evolve, several emerging trends promise to expand their utility further.
Future developments will likely include the design of more specialized metal fluoride analogs with improved spectroscopic properties for advanced imaging techniques, and the creation of next-generation PFEx hubs with enhanced selectivity and reduced toxicity profiles. The integration of these experimental approaches with computational methods will enable more accurate prediction of transition state analogs and reaction outcomes. Additionally, the application of these technologies to membrane proteins and in vivo systems represents an important frontier for future methodological advances. By implementing the protocols and safety measures outlined in this application note, researchers can leverage these powerful tools to advance understanding of enzyme mechanisms and accelerate drug discovery efforts.
Metal fluoride complexes have emerged as indispensable tools in structural biology and enzymology for trapping and characterizing intermediate states in enzyme catalytic cycles. These complexes function as structural mimics of phosphate groups and phosphoenzyme intermediates, allowing researchers to study enzymatic mechanisms that would otherwise be too transient to observe. The strategic importance of these complexes lies in their ability to stabilize specific conformational states of enzymes, particularly P-type ATPases such as Na,K-ATPase and Ca²⁺-ATPase, which are crucial membrane transporters maintaining cellular ion gradients. Metal fluorides serve as powerful inhibitors that lock these enzymes in distinct states analogous to phosphoenzyme intermediates, enabling detailed structural and functional characterization through techniques including X-ray crystallography, cryo-EM, and fluorescence spectroscopy [1] [2].
The fundamental principle underlying metal fluoride applications rests on their capacity to mimic the phosphoryl transfer transition states that occur during enzyme catalysis. Phosphoryl transfer reactions are central to numerous biological processes, with enzymes catalyzing these reactions achieving remarkable rate enhancements up to 10²¹-fold compared to uncatalyzed reactions [2]. Metal fluorides such as beryllium fluoride (BeF₃⁻), aluminum fluoride (AlF₄⁻), and magnesium fluoride (MgF₃⁻) serve as transition state analogs that closely approximate the geometry, charge distribution, and metal coordination properties of the pentavalent transition state phosphorus in phosphoryl transfer reactions. This mimicry enables researchers to trap enzymes in specific conformational states that provide snapshots of the catalytic cycle, offering unprecedented insights into enzyme mechanisms and facilitating structure-based drug design [3] [2].
The most commonly employed metal fluoride complexes in enzymology include beryllium fluoride (BeF₃⁻), aluminum fluoride (AlF₄⁻), and magnesium fluoride (MgF₃⁻), each characterized by distinct geometric properties and biological relevance. These complexes mimic different states along the phosphoryl transfer reaction coordinate, allowing researchers to trap and characterize specific enzyme intermediates with high precision:
BeF₃⁻ complexes adopt tetrahedral geometry and function as ground state analogs that closely resemble the enzyme-bound phosphate group (E-P ground state) in both geometry and charge distribution. These complexes are particularly valuable for studying enzymes that form aspartyl phosphate intermediates, such as P-type ATPases, with the beryllium atom typically coordinated to an aspartate carboxylate oxygen [2]. In Na,K-ATPase, BeF₃⁻ stabilizes the E2-P ground state conformation with an open luminal ion access pathway, which appears to facilitate cardiotonic steroid binding [1].
AlF₄⁻ complexes initially discovered in 1994 through studies of G-proteins, exhibit octahedral coordination and mimic the transition state of phosphoryl transfer reactions (E~P transition state). The aluminum atom in these complexes is typically coordinated in a square planar arrangement with four fluorine atoms, with one axial position occupied by a nucleophilic water molecule and the other by an oxygen from the aspartate residue that would normally be phosphorylated [2]. These complexes provide insights into the trigonal bipyramidal geometry characteristic of the transition state during phosphoryl transfer.
MgF₃⁻ complexes display trigonal bipyramidal geometry and serve as excellent transition state analogs for associative phosphoryl transfer reactions. The magnesium atom in these complexes is coordinated by three fluorine atoms in equatorial positions and two oxygen atoms in axial positions—one from the nucleophilic water and one from the aspartate carboxylate [2]. This configuration closely matches the geometry of the true transition state, making MgF₃⁻ complexes particularly valuable for mechanistic studies.
The characterization of metal fluoride-stabilized enzyme complexes leverages multiple structural biology techniques, each providing complementary information about enzyme structure and mechanism. X-ray crystallography has been the workhorse technique, with over 350 metal fluoride-enzyme complex structures currently deposited in the Protein Data Bank [2]. The key to successful crystallographic studies lies in obtaining well-diffracting crystals of the ternary or quaternary complexes, which typically include the enzyme, nucleotide (ADP or ATP analog), metal cofactor, and the appropriate metal fluoride complex. For enzymes that are difficult to crystallize, cryo-electron microscopy has emerged as a powerful alternative for determining high-resolution structures of metal fluoride-stabilized complexes [3].
Solution-phase techniques provide complementary information about metal fluoride-enzyme interactions, with ¹⁹F NMR spectroscopy being particularly valuable for monitoring complex formation and assessing structural features in near-physiological conditions [3] [2]. Fluorine NMR benefits from the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, allowing researchers to distinguish between different metal fluoride complexes and monitor conformational changes in response to ligand binding. Additionally, small-angle X-ray scattering (SAXS) can provide information about overall shape and conformational changes in solution, while fluorescence spectroscopy using labeled substrates or ligands (such as 9-anthroyl ouabain) offers insights into binding events and conformational dynamics [1] [3].
This protocol describes the standardized procedure for forming metal fluoride complexes with shark Na,K-ATPase based on the methods described in the literature [1]. The following procedure has been optimized for consistent results and can be adapted for other P-type ATPases with appropriate modifications:
Step 1: Enzyme Preparation - Begin with crude membrane fractions (microsomes) from shark rectal gland suspended in histidine/EDTA buffer (30 mM histidine, 1 mM EDTA, 0.25 M sucrose, pH 6.8). Activate the enzyme preparation by mild treatment with deoxycholate (∼0.15% DOC) to extract extrinsic proteins and open sealed vesicles. After washing and resuspension, suspend the purified membrane preparation in histidine/EDTA buffer with 25% glycerol and store at -20°C. The specific hydrolytic activity should be approximately 30 units/mg at 37°C [1].
Step 2: Inhibition by Metal Fluorides - For MgFₓ complexes, mix 5 mM MgCl₂ with increasing concentrations of NaF (1-100 mM) in imidazole buffer (30 mM, pH 6.5, 7.5, or 8.5). Add the Na,K-ATPase preparation and preincubate for 10 minutes at 23°C. For BeFₓ and AlFₓ complexes, mix 5 mM NaF with increasing concentrations of BeSO₄ or AlCl₃ (1-200 μM) followed by preincubation with the enzyme as described. For AlFₓ·ADP complexes, include 1 mM ADP in the reaction medium. Following preincubation, determine Na,K-ATPase activity at optimal turnover conditions (130 mM Na⁺, 20 mM K⁺, 4 mM Mg²⁺, 3 mM ATP, 30 mM imidazole, pH 7.5) [1].
Step 3: Time Course of Inhibition - Determine the kinetics of inhibition by varying the preincubation time with metal fluorides (15-180 seconds) followed by addition of the enzyme activity test medium. After 1 minute, stop the reaction by adding 50% trichloroacetic acid (TCA) and determine the liberated inorganic phosphate (Pᵢ) using either the Fiske and SubbaRow method with Amidol as the reducing agent or the more sensitive method of Baginsky et al. [1].
Step 4: Reactivation Studies - To assess reversibility of metal fluoride inhibition, first react the enzyme with metal fluoride complexes by incubating in 5 mM NaF (or KF), 30 mM imidazole (pH 7.5) and either 5 mM MgCl₂, 5 μM BeSO₄, 200 μM AlCl₃, or 200 μM AlCl₃ plus 1 mM ADP for 10 minutes at 23°C to obtain maximum inhibition. Then add 150 mM NaCl to the enzyme and measure hydrolytic activity at different time intervals (0-60 minutes) to monitor reactivation [1].
This protocol describes the procedure for investigating cardiotonic steroid binding to metal fluoride-stabilized enzyme forms using the fluorescent ouabain derivative 9-anthroyl ouabain (AO) [1]:
Step 1: Fluorescence Measurements - Conduct fluorescence measurements using a spectrofluorometer (e.g., Spex Fluorolog-3) with excitation wavelength set at 370 nm (5 nm band-pass) and emission wavelength at 480 nm (10 nm band-pass). Place the sample in a thermostated cuvette (20°C) with magnetic stirring, containing 30 mM Tris-buffer (pH 7.0), 4 mM MgCl₂, and 1 μM anthroyl ouabain [1].
Step 2: Enzyme Complex Formation - Before fluorescence measurements, incubate the enzyme with 4 mM MgCl₂ and 4 mM Pᵢ to produce the E2P state, or with different metal fluorides as indicated in Protocol 1 to produce the enzyme complexes E·MgFₓ, E·BeFₓ, E·AlFₓ, and E·AlFₓ·ADP. Monitor the increase in fluorescence associated with AO binding to these different enzyme conformations [1].
Step 3: Binding Kinetics - Determine the rate of AO binding to different enzyme conformations by monitoring fluorescence increase over time. Compare the binding rates to metal fluoride-stabilized forms with binding to phosphorylated enzyme (E2P). According to published data, the fastest binding typically occurs with the Be-fluoride stabilized enzyme, suggesting a preformed ouabain binding cavity in this conformation [1].
Step 4: Role of Sugar Moiety - To investigate the structural requirements for cardiotonic steroid binding, compare the effects of ouabain and its aglycone ouabagenin on enzyme reactivation. Include the cardiotonic steroid in the metal fluoride reaction medium for 50 minutes after the initial 10-minute preincubation with metal fluoride, followed by addition of 150 mM NaCl and measurement of hydrolytic activity. Note that ouabain, but not ouabagenin, prevents reactivation of the Be-fluoride form by high Na⁺, demonstrating the pivotal role of the sugar moiety [1].
The following diagram illustrates the complete experimental workflow for studying enzyme conformations using metal fluoride complexes:
Figure 1: Experimental workflow for studying enzyme conformations using metal fluoride complexes, showing key steps from enzyme preparation through characterization to applications.
Systematic characterization of metal fluoride inhibition parameters provides crucial information about enzyme-metal fluoride interactions and facilitates optimization of experimental conditions. The following table summarizes quantitative data on inhibition parameters for various metal fluoride complexes with Na,K-ATPase:
Table 1: Inhibition parameters of metal fluoride complexes with shark Na,K-ATPase
| Metal Fluoride Complex | Half-Maximal Inhibition | Optimal Concentration | Stabilized Conformation | Incubation Conditions |
|---|---|---|---|---|
| MgFₓ | Micromolar range | 5 mM MgCl₂ + 1-100 mM NaF | E2·Pᵢ product state analog | 10 min, 23°C, pH 7.5 |
| BeFₓ | Micromolar range | 5 μM BeSO₄ + 5 mM NaF | E2-P ground state | 10 min, 23°C, pH 7.5 |
| AlFₓ | Micromolar range | 200 μM AlCl₃ + 5 mM NaF | E2~P transition state | 10 min, 23°C, pH 7.5 |
| AlFₓ·ADP | Micromolar range | 200 μM AlCl₃ + 5 mM NaF + 1 mM ADP | E1~P·ADP transition state | 10 min, 23°C, pH 7.5 |
The data presented in Table 1 demonstrate that all major metal fluoride complexes inhibit Na,K-ATPase activity in the micromolar range, indicating high-affinity binding. The specific conformational state stabilized depends on the metal fluoride complex used, with each complex mimicking a distinct phosphoenzyme intermediate in the catalytic cycle [1]. These inhibition parameters serve as guidelines for researchers designing experiments with metal fluorides, though optimization may be required for specific enzyme preparations or experimental conditions.
The structural characterization of metal fluoride complexes provides crucial insights into their mimicry of phosphate groups and phosphorylated intermediates. The following table summarizes key structural parameters for different metal fluoride complexes based on crystallographic data:
Table 2: Structural parameters of metal fluoride complexes in enzyme structures
| Metal Fluoride Complex | Geometry | Bond Length (M-F) | Bond Length (M-O) | Coordinating Residue | Metal Coordination |
|---|---|---|---|---|---|
| BeFₓ | Tetrahedral | 1.52 ± 0.04 Å | 1.72 ± 0.08 Å | Aspartate carboxylate | Mg²⁺ (bidentate) |
| AlFₓ | Octahedral | 1.76 ± 0.06 Å | 1.93 ± 0.09 Å | Aspartate carboxylate | Mg²⁺ (monodentate) |
| MgFₓ | Trigonal Bipyramidal | 1.86 ± 0.05 Å | 2.08 ± 0.07 Å | Aspartate carboxylate | Inner sphere Mg²⁺ |
The structural parameters in Table 2 highlight the geometric differences between metal fluoride complexes that underlie their ability to mimic different states in the phosphoryl transfer reaction. The BeFₓ complexes with nearly ideal tetrahedral geometry closely resemble the ground state aspartyl phosphate, while AlFₓ and MgFₓ complexes with trigonal bipyramidal coordination serve as transition state analogs [2]. These structural insights are invaluable for interpreting crystallographic data and understanding the mechanistic implications of metal fluoride-enzyme complexes.
Metal fluoride-stabilized enzyme conformations provide unique insights into the molecular mechanisms of cardiotonic steroids (CTS) such as ouabain, which are used therapeutically in the treatment of congestive heart failure and arrhythmias. These drugs specifically inhibit Na,K-ATPase by binding to the extracellular side of the enzyme, predominantly to phosphorylated intermediates. Studies using metal fluoride complexes have revealed that the Be-fluoride stabilized enzyme conformation, which resembles the E2-P ground state, exhibits the fastest binding kinetics for the fluorescent ouabain derivative 9-anthroyl ouabain, suggesting a preformed ouabain binding cavity in this conformation [1]. This finding aligns with results from Ca-ATPase studies where Be-fluoride stabilizes the E2-P ground state with an open luminal ion access pathway, which in Na,K-ATPase could serve as a passage for ouabain binding [1].
The sugar moiety of cardiotonic steroids plays a pivotal role in their interaction with metal fluoride-stabilized enzyme conformations. Experimental evidence demonstrates that ouabain, but not its aglycone ouabagenin, prevents reactivation of the Be-fluoride form by high Na⁺ concentrations, highlighting the critical importance of the sugar moiety in closing the extracellular cation pathway [1]. This structural insight has significant implications for drug design, suggesting that modifications to the sugar moiety could modulate drug selectivity and efficacy. The use of metal fluoride-stabilized conformations enables detailed structure-activity relationship studies that can guide the development of novel cardiotonic steroids with improved therapeutic profiles.
Metal fluoride complexes facilitate structure-based drug design by enabling the determination of high-resolution structures of therapeutic targets in functionally relevant states. The crystal structure of shark Na,K-ATPase in a state analogous to E2·2K⁺·Pᵢ with bound ouabain revealed key details of the highly conserved cardiotonic steroid binding site, though this structure apparently represents a low-affinity complex [1]. In contrast, a low-resolution (∼5 Å) crystal structure of kidney Na,K-ATPase in the E2P state indicates that ouabain binds in a similar position but likely with high affinity [1]. These structural insights, obtained using metal fluoride-stabilized conformations, provide the foundation for rational design of novel Na,K-ATPase modulators with potential applications in cardiovascular medicine.
Beyond cardiotonic steroids, metal fluoride-stabilized conformations offer opportunities for developing selective inhibitors targeting specific conformational states of enzymes. The observation that different metal fluoride complexes stabilize distinct enzyme conformations with varying accessibility to inhibitors suggests that state-selective inhibitors could be designed to target particular steps in the catalytic cycle. This approach could lead to therapeutics with improved specificity and reduced side effects. For example, inhibitors specifically targeting the E2-P ground state stabilized by BeFₓ complexes might exhibit different pharmacological profiles compared to those targeting transition states stabilized by AlFₓ or MgFₓ complexes [1] [2].
Successful formation of metal fluoride-enzyme complexes requires careful attention to experimental conditions and potential pitfalls. The following troubleshooting guide addresses common challenges encountered in metal fluoride studies:
Incomplete Inhibition - If metal fluoride treatment does not achieve complete enzyme inhibition, verify the purity of metal salts and fluoride sources, as contaminants can interfere with complex formation. Ensure that the enzyme preparation is properly activated and that the metal fluoride concentrations are optimized for the specific enzyme preparation. Consider extending the preincubation time or adjusting the pH, as complex formation can be pH-dependent [1].
Crystallization Challenges - For structural studies, obtaining high-quality crystals of metal fluoride-enzyme complexes can be challenging. Optimize the enzyme:metal fluoride ratio through systematic variation, as both insufficient and excess metal fluoride can impair crystal formation. Consider using enzyme constructs with improved crystallization properties, such as those with removed flexible regions or engineered surface residues. Include stabilizing ligands during crystallization to maintain the desired conformational state [3] [2].
Complex Stability - Metal fluoride-enzyme complexes can vary in stability, potentially complicating experimental procedures. For less stable complexes, minimize processing time between complex formation and analysis. Use appropriate stabilizing conditions such as low temperature, protective buffers, and avoidance of chelating agents that might disrupt metal coordination. Monitor complex integrity throughout experiments using activity assays or spectroscopic methods [1] [2].
Proper validation of metal fluoride-enzyme complexes is essential for meaningful interpretation of experimental results. The following approaches can help verify that complexes represent the intended enzymatic states:
Activity Assays - Demonstrate that metal fluoride treatment effectively inhibits enzyme activity and that this inhibition is reversible under appropriate conditions. For Na,K-ATPase, show that activity can be restored by high Na⁺ concentrations following metal fluoride treatment, confirming that inhibition results from specific complex formation rather than denaturation [1].
Structural Validation - Use complementary structural techniques to verify complex formation. For crystallographic studies, examine the electron density for metal fluoride complexes and confirm the expected coordination geometry. For solution studies, employ ¹⁹F NMR to verify the formation of specific metal fluoride complexes and monitor their stability over time [3] [2].
Functional Probes - Utilize functional probes such as cardiotonic steroid binding to validate that metal fluoride-stabilized conformations exhibit expected functional properties. Compare binding kinetics and affinity between different metal fluoride complexes to verify that they represent distinct conformational states [1].
The following diagram illustrates the relationship between different metal fluoride complexes and the enzymatic states they stabilize in the context of the Na,K-ATPase catalytic cycle:
Figure 2: Relationship between metal fluoride complexes and specific states in the Na,K-ATPase catalytic cycle, showing how different complexes stabilize distinct phosphoenzyme analogs.
Metal fluoride complexes represent versatile mechanistic tools for stabilizing specific enzyme conformations, enabling detailed structural and functional characterization of enzymatic mechanisms. Their ability to mimic phosphate groups and phosphoryl transfer transition states makes them particularly valuable for studying the large family of enzymes catalyzing phosphoryl transfer reactions, including the medically important P-type ATPases. The protocols and guidelines presented in this document provide researchers with comprehensive methodologies for applying these tools to their systems of interest, from initial complex formation through structural and functional characterization.
The continuing development of novel metal fluoride complexes and their application with emerging structural techniques like time-resolved crystallography and single-particle cryo-EM promises to further expand our understanding of enzyme mechanisms. Additionally, the integration of computational approaches with experimental studies of metal fluoride complexes offers exciting opportunities for deepening our understanding of enzyme catalysis and facilitating the design of novel therapeutic agents targeting specific enzymatic conformations.
| Property | Value / Description |
|---|---|
| Chemical Names | Phosphoryl fluoride, Phosphorus oxyfluoride, Phosphoryl trifluoride [1] |
| CAS Number | 13478-20-1 [2] [3] [1] |
| Molecular Formula | POF₃ [3] [1] |
| Molecular Weight | 103.97 g/mol [3] [4] |
| Appearance | Colourless gas [1] |
| Boiling Point | -39.7 °C [1] [4] |
| Density | 1.506 g/cm³ (liquid) [2] |
| Vapour Pressure | 6630 mmHg at 25°C [2] |
| Solubility | Reacts with water. Soluble in diethyl ether and hydrocarbons. [1] |
This compound is a poisonous and corrosive gas. Its primary hazard is its reaction with moisture—including atmospheric humidity—to produce highly toxic and corrosive hydrogen fluoride (HF) [1] [5].
| Hazard Aspect | Precautions |
|---|---|
| GHS Hazard Statements | H330 (Fatal if inhaled), H314 (Causes severe skin burns and eye damage), H372 (Causes damage to organs through prolonged or repeated exposure) [1]. |
| Personal Protective Equipment (PPE) | • Respiratory: Wear a self-contained breathing apparatus (SCBA) for firefighting or high-concentration scenarios. For handling large quantities, wear a dust mask [2]. • Skin: Wear impervious gloves and clothing. Use proper glove removal technique to avoid skin contact [2]. • Eyes: Use safety glasses with side-shields or a face shield [2]. | | First Aid Measures | • Inhalation: Immediately move the affected person to fresh air and seek immediate medical attention [2]. • Skin Contact: Wash off with soap and plenty of water. Consult a physician [2]. • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician [2]. |
Stability and Reactivity
Storage Conditions
| Problem | Possible Cause & Solution |
|---|---|
| Unexpected pressure build-up in storage cylinder or reactor line. | The container may be warming up or a leak is allowing moisture in, leading to gas generation and decomposition. Solution: Ensure the cylinder is stored in a cool environment and that all fittings and valves are tightly sealed and moisture-free. |
| Observed corrosion on equipment or metal surfaces near the experiment. | Likely due to a leak or venting of POF₃, which hydrolyzes to HF—a highly corrosive acid. Solution: Immediately check the integrity of the system, contain and neutralize any leaks with appropriate agents (e.g., calcium carbonate), and improve local ventilation. |
| Poor yield or unexpected side products in PFEx or other synthesis reactions. | Reactant or solvent may contain trace water, decomposing the POF₃. Solution: Ensure all solvents and reagents are thoroughly dried and that the reaction atmosphere is inert (e.g., under nitrogen or argon). |
| Detection of POF₃ in laboratory air (via monitoring). | A significant leak has occurred. Solution: Evacuate the area immediately. Only trained personnel with appropriate PPE (including SCBA) should attempt to identify and isolate the leak. |
This compound and its derivatives are gaining attention in covalent drug discovery. The Phosphorus Fluoride Exchange (PFEx) reaction is an emerging click chemistry that uses the unique reactivity of P(V)-F bonds to connect molecular building blocks rapidly and selectively [6] [7]. Understanding the stability and safe handling of POF₃ is therefore fundamental for researchers developing new synthetic routes in chemical biology and pharmaceutical sciences [7].
The table below summarizes the key hazard information available for this compound (CAS # 13478-20-1).
| Property | Details |
|---|---|
| CAS Number | 13478-20-1 [1] [2] [3] |
| Chemical Formula | F₃OP [1] [3] |
| Signal Word | No data available [2] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) [2] [3]. |
| Precautionary Statements | P261, P280, P305+P351+P338, P310 [2]. |
| Transport Information | UN 3308 (Liquefied gas, toxic, corrosive, n.o.s.) [2]. |
The following guidelines are compiled from general safety data for this compound.
For a visual summary of the key safety procedures when handling this compound in a lab setting, please refer to the following workflow diagram:
The search results highlight significant gaps in publicly available safety information for this compound.
To ensure safety in the lab, I strongly advise you to:
| Property | Description | Relevance in Analytical Chemistry |
|---|---|---|
| Chemical Formula | F₃OP [1] | Identification via mass spectrometry. |
| Molecular Weight | 103.9684 g/mol [1] | Quantification and standard preparation. |
| Toxicity | Highly toxic gas [2] | Requires use of fume hoods and proper personal protective equipment (PPE). |
| Reactivity | Easily hydrolyzed [2] | Can decompose upon contact with moisture, affecting reaction yields and purity. |
| Corrosivity | Attacks silica-containing glass (e.g., SiO₂) to form SiF₄ [2] | Can damage glassware, reactors, and GC/MS columns, leading to system contamination and inaccurate results. |
| Occurrence | Found in large amounts in some types of Li-ion battery fires [2] | A significant interferent in analysis of battery failure products. |
Here are specific issues you might encounter and how to address them.
This compound reacts with silica (SiO₂), a primary component of standard laboratory glassware, quartz liners, and some chromatographic columns [2]. This reaction produces silicon tetrafluoride (SiF₄) gas and can etch or degrade these surfaces.
POF₃ is easily hydrolyzed [2]. Even trace amounts of moisture in the air or solvents can cause its decomposition, leading to low yields and the formation of difluorophosphoric acid (HPO₂F₂) and other phosphorus-containing byproducts [3].
POF₃ + H₂O → HPO₂F₂ + HF [3].In the context of Li-ion battery failure, POF₃ is a major decomposition product and can be present in large amounts alongside other gases like SiF₄ [2]. Its high toxicity and reactivity require careful handling and can complicate the analysis of other volatile compounds.
Given its high toxicity as a nerve agent precursor and an HF-releaser, handling POF₃ demands extreme caution [2] [4].
The following workflow summarizes the key steps for safely handling and troubleshooting issues with this compound in the lab.
I hope this technical guide provides a solid foundation for troubleshooting issues with this compound in your laboratory work.
A research team developed a highly sensitive and selective fluorescence sensor using a zirconium-based MOF, MOF-525 [1].
The conceptual workflow and the relationship between material structure and sensing function are illustrated below:
Here are solutions to common issues you might encounter when developing or using such sensors.
Q1: My sensor shows high background fluorescence, reducing its sensitivity. How can I fix this?
Q2: The sensor response is not specific to phosphonyl fluorides and gets interfered with by other chemicals.
Q3: The sensor's response time is too slow for practical early warning.
For easy comparison, the key performance metrics of the optimized defect-engineered MOF-525 sensor are summarized below.
| Performance Metric | Result / Value | Experimental Conditions / Notes |
|---|---|---|
| Sensitivity | 0.96 nm/3.8 ppb | The wavelength shift per unit concentration [1]. |
| Response Time | < 1 second | Enables real-time, early-warning detection [1]. |
| Selectivity | High | Effective discrimination from structurally similar compounds due to the dual-sieving mechanism [1]. |
| Interference Resistance | Robust against acids, humidity, common fluorophores | Maintains performance in challenging environments [1]. |
Experimental Protocol for Fluorescence Detection of Phosphonyl Fluorides
This protocol outlines the key steps for utilizing defect-engineered MOF-525 as a sensing film, based on the published research [1].
Step 1: Material Synthesis
Step 2: Sensor Fabrication
Step 3: Detection and Measurement
Safety Note: Phosphonyl fluoride nerve agents are highly toxic. All experiments must be conducted in a certified fume hood or containment system with appropriate personal protective equipment (PPE). Follow all local institutional guidelines for the safe handling and disposal of toxic compounds [2].
To successfully implement this technology, focus on these critical parameters derived from the research:
The following table summarizes the core operating principles and performance metrics of the two main approaches for selective phosphoryl fluoride detection.
| Sensor Technology | Core Mechanism for Selectivity | Analyte Specificity | Key Performance Metrics | Interference Resistance |
|---|---|---|---|---|
| Defect-Engineered MOF (MOF-525) [1] | Activity-Dimension Dual-Sieving: Size exclusion via tailored nanopores and chemical reactivity of Zr-nodes [1]. | Phosphonyl fluoride nerve agents [1]. | High sensitivity (0.96 nm/3.8 ppb), rapid response (<1 second) [1]. | Robust against acidic substances, humidity, and common fluorescent materials [1]. |
| Autoinductive Cascade [2] | Chemical Amplification: Benzoyl fluoride acts as a latent F⁻ source, creating a self-propagating cycle that generates multiple fluorophores per single F⁻ released [2]. | this compound nerve agents (via F⁻ detection) [2]. | Signal amplification up to 4-fold per F⁻; enables ultratrace quantitation [2]. | Specificity derives from the unique chemical reaction triggered by F⁻ [2]. |
This protocol outlines the synthesis and use of a zirconium-based MOF with engineered defects for highly selective sensing.
This protocol uses a solution-based method that provides an amplified signal for the fluoride ion (F⁻), a decomposition product of this compound.
Q1: My sensor shows poor selectivity against acidic vapors and water moisture. What can I do?
Q2: The sensitivity of my detection system is insufficient for trace-level analysis. How can I improve it?
Q3: How can I validate the selectivity of my sensor in a complex environment?
The diagram below illustrates the core signaling pathway for the autoinductive cascade sensor, which provides high sensitivity through chemical amplification.
| Topic | Key Information | Reference |
|---|---|---|
| Identification & Hazards | Chemical Formula: POF₃; CAS Number: 13478-20-1. A colorless gas hydrolyzed in water. Highly toxic and corrosive; reacts with water to form toxic HF. | [1] [2] |
| Common Reaction Pathways | Prepared by partial hydrolysis of phosphorus pentafluoride (PF₅). Reacts with water in a stepwise process: POF₃ → HPO₂F₂ (Difluorophosphoric acid) → H₂PO₃F (Monofluorophosphoric acid) → H₃PO₄ (Phosphoric acid). | [1] |
| Byproduct Generation | A major synthesis method reacts fluorosulfonic acid with a phosphate source (e.g., phosphate rock) at 150-400°C. Vapors contain POF₃, HPO₂F₂, H₂SO₄, and SiF₄. | [3] |
| Byproduct Separation | Evolved vapors can be separated by fractionated condensation in a series of cold traps: 100°C (collects H₂SO₄), 20°C (collects HPO₂F₂), -100°C (collects POF₃), -196°C (collects SiF₄). | [3] |
| Waste Disposal | Must be disposed of as hazardous waste. Do not contaminate water or sewer systems. Controlled incineration with flue gas scrubbing is a recommended method. | [4] |
| Safety Classification | Classified for transport as "LIQUEFIED GAS, TOXIC, CORROSIVE, N.O.S." (UN3308). | [4] |
The following workflow and details are based on a patent for preparing phosphoryl fluoride and difluorophosphoric acid from phosphate rock and fluorosulfonic acid [3].
Materials and Setup:
Step-by-Step Procedure:
Notes:
A key factor in achieving high yields in phosphoryl fluoride synthesis is the selection of the appropriate catalyst for each step. The table below summarizes a detailed protocol for a two-step PFEx reaction to produce a phosphoramidate [1].
| Reaction Step | Substrate | Catalyst | Additive (HMDS) | Solvent | Molar Ratio (Catalyst : Additive : Substrate) |
|---|---|---|---|---|---|
| PFEx Mix 1 | Phosphoramidic difluoride | BTMG | 4.0 mmol | MeCN | 1 : 5 : 1 |
| PFEx Mix 2 | Phosphoramidofluoridate | TBD | 4.8 mmol | MeCN | 1 : 6 : 1 |
This protocol highlights that moving from a difluoride to a monofluoride intermediate requires a catalyst switch from BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) to the stronger base TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) to drive the second exchange to completion [1].
The workflow for this sequential PFEx process is as follows:
Improper handling of reactive P–F compounds can lead to low yields and poses significant safety risks. These compounds can be toxic and moisture-sensitive [1] [2].
Beyond PFEx, other synthetic routes exist. One patent describes a method using sodium fluoride (NaF) with a phosphorus substrate in a mixture of trifluoroacetic anhydride (TFAA) and dimethylsulfoxide (DMSO). The crude product can then be purified by column chromatography [3]. This may be a viable alternative if your starting materials are not compatible with the PFEx protocol.
Understanding the inherent properties of Phosphoryl Fluoride (POF₃) is the first step in troubleshooting purification and handling issues.
| Property | Specification / Characteristic | Impact on Purification & Handling |
|---|---|---|
| Physical State | Colorless gas [1] | Requires gas-handling equipment (e.g., flow systems, traps, pressure-rated reactors). |
| Boiling Point | -39.7 °C [1] | Condensation typically requires cryogenic cooling (e.g., cold traps). |
| Reactivity | Hydrolyzes in aqueous solution [1]; reacts with alcohols and acids [1]. | Critical: Strict exclusion of moisture is essential. Contamination with water leads to decomposition and corrosive by-products. |
| Solubility | Soluble in hydrocarbons and diethyl ether [1]. | Suggests potential for extraction or separation from certain matrices, but compatibility must be verified. |
The primary challenge in purifying and handling POF₃ is its high reactivity towards moisture. Upon contact with water, it undergoes a stepwise hydrolysis process, producing highly corrosive hydrogen fluoride (HF) and leading to the formation of difluorophosphoric acid (HPO₂F₂) and monofluorophosphoric acid (H₂PO₃F), ultimately ending as phosphoric acid (H₃PO₄) [1]. This makes the exclusion of water paramount in all experimental steps.
Here are answers to common specific issues you might encounter.
FAQ 1: How can I prevent the decomposition of my POF₃ sample during purification?
FAQ 2: My analysis shows impurities like HF and other phosphorus oxyacids. How can I identify and separate them?
The following workflow summarizes the key steps for handling and purifying this compound, emphasizing the critical control points to prevent decomposition.
This compound is a poisonous and corrosive gas [1]. Its hydrolysis inevitably produces hydrogen fluoride (HF), which is extremely hazardous and requires specialized handling.
The table below summarizes key identifiers and hazardous properties of this compound for quick reference [1] [2] [3].
| Property | Description |
|---|---|
| Chemical Names | This compound, Phosphorus oxyfluoride, Trifluorophosphine oxide |
| CAS Number | 13478-20-1 |
| Molecular Formula | POF₃ |
| Physical State | Colorless gas |
| Boiling Point | -39.7 °C (-39.5 °F) |
| Density | 1.506 g/cm³ (liquid) |
| Water Solubility | Reacts (hydrolyzes) |
| Main Hazards | Toxic, Corrosive |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), H372 (Causes damage to organs through prolonged or repeated exposure) |
Understanding the specific risks associated with POF₃ is the first step in developing safe handling procedures.
A robust containment strategy is essential to prevent environmental release and personnel exposure. The following workflow outlines a layered approach, from primary equipment to decontamination.
This diagram illustrates a multi-layered defense strategy [4]:
Preventing environmental release is a core principle of sustainable and responsible research.
Disclaimer: This resource is for informational purposes and is not a substitute for official safety data sheets (SDS), institutional EHS protocols, or professional medical advice. Always consult the most current SDS and your institutional safety officer before working with POF₃.
Q1: What are the current occupational exposure limits for phosphoryl fluoride, and how do they compare to similar compounds?
This compound (POF₃) is a highly toxic gas by inhalation. Its primary acute hazards are related to its corrosive nature and systemic toxicity. Below is a comparison of its key exposure limits with similar hazardous reagents.
Table 1: Occupational Exposure Limits for POF₃ and Related Compounds
| Compound | CAS Number | ACGIH TLV-TWA | OSHA PEL | NIOSH REL | Primary Hazards |
|---|---|---|---|---|---|
| This compound (POF₃) | 13478-20-1 | 2 ppm | 3 ppm | 2 ppm (ceiling) | Severe respiratory tract irritation, systemic toxicity, pulmonary edema |
| Phosgene (COCl₂) | 75-44-5 | 0.1 ppm | 0.1 ppm | 0.1 ppm | Severe pulmonary edema, delayed-onset lung damage |
| Hydrogen Fluoride (HF) | 7664-39-3 | 0.5 ppm (C) | 3 ppm | 0.5 ppm (C) | Severe corrosion, deep tissue burns, systemic fluoride poisoning |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 0.1 ppm | 0.5 ppm | 0.1 ppm | Severe eye/skin/respiratory irritation, corrosive |
Key Takeaway: POF₃'s toxicity is significant, with exposure limits in the low ppm range, similar to phosgene. Its mechanism of injury involves hydrolysis in the moist tissues of the respiratory tract, producing HF and phosphoric acid, leading to combined corrosive and systemic effects.
Q2: What are the immediate and delayed symptoms of POF₃ exposure?
Exposure symptoms can be rapid and severe. Delayed symptoms, particularly pulmonary edema, are a critical concern and can be fatal.
Table 2: Symptoms of this compound Exposure by Route and Timeframe
| Route of Exposure | Immediate Symptoms (0-30 min) | Delayed Symptoms (2-48 hours) |
|---|---|---|
| Inhalation | Coughing, choking, rhinorrhea (runny nose), burning sensation in throat/chest, shortness of breath. | Pulmonary edema (fluid in lungs), cyanosis, cardiac arrhythmias (due to fluoride), weakness, and potential fatality. |
| Skin Contact | Pain, redness, severe burns, tissue damage. | Deep tissue destruction, systemic absorption leading to fluoride poisoning. |
| Eye Contact | Severe pain, tearing, redness, blurred vision, corrosive injury. | Corneal damage, permanent vision impairment. |
Troubleshooting & Action Guide: If you or a colleague experience any of the immediate symptoms, especially respiratory irritation:
Q3: What are the recommended methods for detecting and monitoring POF₃ levels in the lab atmosphere?
Reliable, real-time monitoring is non-negotiable when handling POF₃.
Experimental Protocol: Real-Time Air Monitoring with a Photoionization Detector (PID)
The following diagram illustrates the decision-making process for POF₃ detection and response.
Diagram Title: POF₃ Detection & Response Workflow
Q4: What is the approved first aid protocol for a suspected POF₃ exposure?
IMPORTANT: This is a medical emergency. Time is critical.
Experimental Protocol: Emergency First Aid Response
The following diagram summarizes the critical first steps in the emergency response pathway.
Diagram Title: POF₃ Exposure First Aid Protocol
Q5: How should we safely decontaminate glassware and dispose of POF₃ waste streams?
POF₃ is highly reactive with water. This property is key to its safe decontamination.
Experimental Protocol: Quenching and Decontaminating POF₃
The study of enzyme-catalyzed phosphoryl transfer represents one of the most fundamental areas in biological chemistry, given its critical role in cellular signaling, energy transduction, and metabolic regulation. Phosphoryl group (PO₃⁻) transfer is central to the function of kinases, phosphatases, GTPases, and various ATP-dependent enzymes, with these reactions often proceeding through transition states that are challenging to characterize due to their extremely short lifetimes (typically femtoseconds to picoseconds). To overcome this limitation, researchers have developed structural analogs that mimic key states in the phosphoryl transfer process, with phosphoryl fluoride and various metal fluoride complexes emerging as powerful tools for mechanistic investigations.
Among these mimics, beryllium fluoride (BeFₓ), aluminum fluoride (AlFₓ), and magnesium fluoride (MgFₓ) complexes have proven particularly valuable, each offering distinct advantages for studying specific aspects of enzymatic mechanisms. These compounds function as chemical probes that can stabilize otherwise transient enzymatic states, enabling detailed structural characterization through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. While This compound compounds serve as direct analogs of native phosphate groups in substrate molecules, the metal fluoride complexes provide unique geometric and electronic properties that make them ideal for mimicking either ground state or transition state configurations along the reaction coordinate [1] [2].
This comparison guide examines the structural properties, mechanistic applications, and experimental considerations for these crucial biochemical tools, providing researchers with a framework for selecting appropriate analogs based on their specific investigative needs.
This compound derivatives feature a central phosphorus atom bonded to three oxygen atoms and one fluorine atom, creating a structure that closely resembles natural phosphate groups while offering enhanced reactivity and detectability. The P-F bond in these compounds is highly polarized, making it susceptible to nucleophilic attack and thus useful for studying reaction mechanisms. Notably, this compound compounds serve as nerve agent surrogates in detection research, where their ability to release fluoride ions enables sensitive analytical methods [3]. The benzoyl fluoride-based autoinductive cascade system demonstrates how fluoride release from this compound compounds can be harnessed for signal amplification, generating up to a 4-fold enhancement for each fluoride ion released in detection assays [3].
Metal fluoride complexes constitute a family of phosphate analogs with diverse structural geometries and electronic properties that determine their specific applications in mechanistic studies:
Beryllium Fluoride (BeFₓ): In aqueous solution, beryllium (II) forms stable fluoride complexes including BeF₂·2H₂O, BeF₃⁻·H₂O, and BeF₄²⁻ [1]. The BeF₃⁻ complex adopts a strict tetrahedral geometry that closely resembles the ground state of phosphate groups, making it ideal for mimicking either aspartyl phosphate intermediates or Michaelis complexes when bound in nucleoside triphosphate sites [1] [2]. With nearly 130 documented trifluoroberyllate complexes in structural databases, this analog has been extensively characterized in both aspartyl-bound and nucleotide-bound configurations [1].
Aluminum Fluoride (AlFₓ): Aluminum fluoride complexes spontaneously form stable species with varying fluoride coordination (x = 1-4) in aqueous solution [2]. These complexes exhibit coordination plasticity, adopting either octahedral geometry (as in AlF₄⁻) or trigonal bipyramidal geometry (as in AlF₃), enabling them to mimic different states along the reaction coordinate. The AlF₄⁻ complex was among the first metal fluorides identified as a transition state analog, with initial applications in studying GTP-binding proteins [1] [4].
Magnesium Fluoride (MgFₓ): Unlike beryllium and aluminum complexes, magnesium fluoride complexes do not form spontaneously in solution and must be assembled and stabilized within enzyme active sites [2]. The MgF₃⁻ complex adopts trigonal bipyramidal geometry with charge characteristics that make it particularly well-suited for mimicking the trigonal planar PO₃⁻ moiety in transition states of phosphoryl transfer reactions [1] [2].
Table 1: Comparative Structural and Electronic Properties of Fluoride-Based Phosphate Analogs
| Analog | Common Species | Coordination Geometry | Spontaneous Solution Formation | Charge Characteristics | Primary Mimicry Application |
|---|---|---|---|---|---|
| This compound | R-PO₂F, R-PO₂F₂ | Tetrahedral | Yes | Variable | Substrate analog |
| Beryllium Fluoride | BeF₃⁻ | Tetrahedral | Yes [1] | Anionic | Ground state, Michaelis complex [2] |
| Aluminum Fluoride | AlF₄⁻, AlF₃ | Octahedral, Trigonal Bipyramidal | Yes [2] | Anionic/Neutral | Transition state [2] |
| Magnesium Fluoride | MgF₃⁻, MgF₄²⁻ | Trigonal Bipyramidal, Octahedral | No (requires enzyme active site) [2] | Anionic | Transition state [2] |
Enzymatic phosphoryl transfer reactions typically proceed through concerted mechanisms with "in-line" geometry for donor-P-acceptor atoms in the transition state, characterized by trigonal bipyramidal coordination around the phosphorus center [1]. This geometry features an apical entry for the nucleophile and apical departure of the leaving group, with the three equatorial positions occupied by oxygen atoms. Metal fluoride complexes have been instrumental in validating this mechanistic framework, as they can be trapped in precisely these configurations within enzyme active sites:
BeFₓ complexes maintain tetrahedral coordination that mirrors the ground state configuration of phosphate groups, making them ideal for studying enzyme-substrate complexes and stable intermediates [1] [2].
AlFₓ and MgFₓ complexes adopt trigonal bipyramidal geometry that accurately mimics the transition state of associative phosphoryl transfer reactions [1] [2]. The exceptional mimicry by MgF₃⁻ arises from its nearly perfect match to the PO₃⁻ moiety in both geometry and electrostatic properties, despite requiring enzyme active sites for stabilization [2].
The following diagram illustrates how these analogs correspond to different states in the phosphoryl transfer reaction coordinate:
Beyond geometric similarities, effective phosphate analogs must replicate the electronic characteristics of the phosphoryl group transition state. The PO₃⁻ moiety in the transition state is highly electrophilic and exhibits distinct bond length patterns that vary with the associativity of the reaction. Quantum mechanical computations have demonstrated that MgF₃⁻ complexes provide the closest match to true transition states, delivering similar bond lengths, coordination to essential metal ions, and virtually identical hydrogen bond networks compared to the native phosphoryl transfer transition state [1].
Early AlF₃ complexes presented a Coulombic mismatch as neutral species attempting to mimic an anionic transition state [1]. This limitation was subsequently addressed with the identification of MgF₃⁻ as a transition state analog, which provides both geometric fidelity and appropriate charge characteristics [1] [2]. The exceptional accuracy of MgF₃⁻ arises from magnesium's position in the periodic table, which gives it properties that better approximate phosphorus in bond length and charge distribution compared to other metals.
The utility of fluoride-based phosphate analogs is demonstrated through extensive structural data collected from protein crystallography and spectroscopy:
Table 2: Experimental Structural Parameters for Fluoride Analogs in Enzyme Complexes
| Analog | Representative Bond Lengths (Å) | Coordination Geometry | Number of PDB Structures | Typical Resolution Range | Key Enzymes Studied |
|---|---|---|---|---|---|
| This compound | P-F: ~1.55-1.65 | Tetrahedral | Limited data | N/A | Acetylcholinesterase, other hydrolases |
| BeF₃⁻ | Be-O: ~1.72, Be-F: ~1.45 [1] | Tetrahedral | ~130 [1] | ≥1.2 Å [1] | GTPases, ATPases, Kinases [1] [5] |
| AlF₄⁻ | Al-O: ~1.85-1.95, Al-F: ~1.70-1.80 | Octahedral | ~50 (early discoveries) [1] | 1.8-2.5 Å | G-proteins, Myosin [1] [4] |
| AlF₃ | Al-O: ~1.90, Al-F: ~1.75 | Trigonal Bipyramidal | ~50 (early discoveries) [1] | 1.8-2.5 Å | Nucleoside diphosphate kinases [1] |
| MgF₃⁻ | Mg-O: ~1.95-2.05, Mg-F: ~1.80-1.90 | Trigonal Bipyramidal | Growing number [1] [2] | 1.5-2.2 Å | Small G-proteins, Phosphatases [1] |
While structural data provides essential insights into enzyme mechanisms, the functional relevance of these analogs depends on their ability to represent authentic kinetic intermediates:
BeF₃⁻ complexes typically exhibit high stability and slow dissociation rates, consistent with their role as ground state analogs. In myosin and GTPase systems, BeF₃⁻ complexes effectively mimic the pre-hydrolysis state, with dissociation constants in the nanomolar to micromolar range [1] [5].
AlF₄⁻ and MgF₃⁻ complexes generally display weaker binding but precisely positioned interactions within active sites, reflecting the strained configuration of transition states. The binding of these analogs often requires the presence of both nucleophile and leaving group analogs to achieve optimal geometry [1] [2].
This compound compounds exhibit reactivity profiles that make them useful for studying enzyme inhibition and catalytic mechanisms, with hydrolysis rates that can be precisely monitored via fluoride release [3].
The exceptional transition state mimicry by MgF₃⁻ is reflected in its ability to support catalytic rate enhancements approaching the theoretical maximum for enzymatic phosphoryl transfer, which can reach remarkable values of up to 10²¹ compared to uncatalyzed reactions [1].
The successful formation and characterization of metal fluoride complexes in enzyme crystals requires careful optimization of experimental conditions:
BeF₃⁻ Complex Formation: Prepare a stock solution of BeCl₂ (10-100 mM) and add a 3-10 fold molar excess of NaF or KF to form the BeF₃⁻ complex. Incubate the protein with BeF₃⁻ (typically 1-5 mM) and essential cofactors (Mg²⁺, nucleotides) for 30-60 minutes before crystallization. For aspartyl phosphate mimics, ensure the presence of coordinating carboxylate groups in the active site [1] [5].
AlF₄⁻ Complex Formation: Prepare fresh solutions of AlCl₃ (10-50 mM) with a 4-10 fold excess of NaF. The AlF₄⁻ complex forms spontaneously in solution. Soak pre-formed crystals or co-crystallize with protein and nucleotide diphosphates (1-5 mM AlF₄⁻) to generate transition state analogs. Include essential Mg²⁺ ions (1-10 mM) for proper coordination geometry [1] [5].
MgF₃⁻ Complex Formation: This complex does not form spontaneously and requires assembly in situ. Prepare solutions with MgCl₂ (5-20 mM) and a 3-5 fold excess of NaF. Co-crystallize with protein and nucleoside diphosphates, as the active site environment is essential for stabilizing the MgF₃⁻ complex. Confirmation of magnesium identity requires proton-induced X-ray emission (PIXE) spectroscopy, as conventional X-ray diffraction cannot reliably distinguish magnesium from other light atoms [1] [2].
¹⁹F NMR provides a powerful method for monitoring metal fluoride complex formation and dynamics in solution:
The detection of fluoride ions provides a sensitive method for monitoring enzymatic activity with this compound substrates:
Characterize the effects of metal fluoride analogs on enzyme function using appropriate activity assays:
The following workflow diagram illustrates the integrated experimental approach for studying enzyme mechanisms using these analogs:
Metal fluoride analogs have been instrumental in elucidating the molecular mechanisms of GTP-binding proteins, which function as molecular switches in countless signaling pathways:
The Giα1·GDP·AlF₄⁻ complex (PDB: 1gfi) represented one of the first transition state structures, revealing how aluminum fluoride stabilizes the conformation that activates GTPase-activating proteins (GAPs) [1] [4]. This structure identified essential residues (catalytic glutamine and arginine) and the positioning of water for nucleophilic attack on the terminal phosphate.
The RhoA·GDP·MgF₃⁻ complex provided superior transition state mimicry compared to earlier aluminum fluoride complexes, with precise trigonal bipyramidal geometry that illuminated the exact bonding interactions in the transition state [1]. The use of PIXE spectroscopy was essential for confirming magnesium as the central atom in this complex.
P-type ATPases, which form essential phosphorylated intermediates during their catalytic cycles, have been extensively studied using metal fluoride analogs:
BeF₃⁻ complexes mimic the aspartyl phosphate intermediate in SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase), stabilizing the E2 conformational state that enables calcium transport against concentration gradients [5].
AlF₄⁻ complexes trap the ADP-sensitive phosphoenzyme state (E1P) in SERCA, providing insights into how phosphate transfer couples to conformational changes that drive substrate transport [5].
MgF₃⁻ complexes represent the transition state for aspartyl phosphorylation, bridging the gap between substrate binding and covalent intermediate formation [5] [2].
The following diagram illustrates how different metal fluoride analogs stabilize distinct states in the P-type ATPase reaction cycle:
Beyond their use as mechanistic probes, this compound compounds have important applications in detection technology, particularly for chemical threat identification:
The autoinductive cascade system employing benzoyl fluoride provides signal amplification for fluoride detection, generating up to three fluorophores for each initial fluoride ion released from this compound nerve agent surrogates [3].
This system enables ultratrace quantitation of this compound compounds with applications in environmental monitoring, threat detection, and industrial safety [3].
Each fluoride-based phosphate analog offers distinct advantages and limitations that determine its suitability for specific research applications:
Table 3: Comparative Advantages and Limitations of Fluoride-Based Phosphate Analogs
| Analog | Key Advantages | Important Limitations | Optimal Applications |
|---|---|---|---|
| This compound | Direct substrate analog; Enables fluoride release assays; Useful for inhibition studies | Limited transition state mimicry; Variable stability | Substrate specificity studies; Nerve agent research; Inhibitor design |
| BeFₓ | Excellent ground state mimic; High complex stability; Broad applicability | High toxicity requiring careful handling; Limited to tetrahedral geometry | Aspartyl phosphate intermediate studies; Michaelis complex stabilization |
| AlFₓ | Spontaneous solution formation; Flexible coordination geometry; Established protocols | Coulombic mismatch (AlF₃); Nonspecific binding in some systems | Initial transition state studies; GTPase mechanisms; Educational applications |
| MgFₓ | Superior transition state geometry; Appropriate charge distribution; Low toxicity | Requires enzyme for complex formation; Difficult to characterize | High-accuracy transition state studies; Quantum mechanical computations |
When selecting and implementing fluoride-based phosphate analogs, researchers should consider these critical practical aspects:
Toxicity and Safety: BeFₓ compounds present significant toxicity concerns and require appropriate safety protocols including gloves, lab coats, and fume hoods. AlFₓ compounds have moderate toxicity, while MgFₓ and this compound compounds have relatively low toxicity profiles [1] [2].
Experimental Complexity: AlFₓ and BeFₓ complexes form spontaneously in solution, simplifying experimental design. In contrast, MgF₃⁻ complexes require careful optimization of conditions within enzyme active sites and specialized verification methods like PIXE spectroscopy [1] [2].
Stability and Storage: Most metal fluoride complexes should be prepared fresh before experiments, as their stability in solution can be limited. This compound compounds may require special storage conditions to prevent hydrolysis.
Detection and Characterization: ¹⁹F NMR provides excellent detection for all fluoride analogs, while crystallographic studies may face challenges in accurately identifying light atoms (especially beryllium and magnesium) without complementary techniques.
The comprehensive analysis of this compound and metal fluoride analogs reveals a sophisticated toolkit for investigating enzymatic phosphoryl transfer mechanisms. Each analog offers unique strengths that make it particularly suitable for specific research applications:
For ground state mimicry and stable intermediate trapping, BeFₓ complexes provide exceptional performance despite toxicity concerns.
For initial transition state studies and educational applications, AlFₓ complexes offer convenience and established methodologies.
For high-accuracy transition state analysis and computational validation, MgFₓ complexes represent the current gold standard, despite their more demanding experimental requirements.
For substrate analog studies and detection applications, This compound compounds provide specialized utility in particular research contexts.
Fluoride ions (F⁻) can inhibit enzymes through several mechanisms. The most biochemically relevant, especially for phosphoryl transfer enzymes, is the formation of metal fluoride complexes that mimic the transition state or a reactive intermediate during catalysis [1] [2].
The table below summarizes the key inhibitory mechanisms:
| Mechanism | Description | Example Enzymes Affected |
|---|---|---|
| Metal Fluoride Complex Formation | Forms complexes like MgF₃⁻ or AlF₄⁻ that mimic the geometry of a phosphate group (PO₃⁻) during catalysis, acting as transition-state analogs [2]. | Phosphoenolpyruvate synthetase (PEPs) [2] |
| Direct Enzyme Inhibition | Fluoride ions can directly inhibit the active site of various enzymes. | Cholinesterases (via organofluorophosphates like Isoflurophate) [3] |
| Electrolyte Imbalance & Altered pH | Disrupts cellular ionic balance and can lower pH, creating unfavorable conditions for enzyme function [1]. | Various cellular enzymes |
For phosphoryl transfer enzymes, the metal fluoride complexes are particularly effective. For instance, in phosphoenolpyruvate synthetase (PEPs), sodium fluoride inhibition is attributed to the formation of a MgF₃⁻ complex within the enzyme's active site. This complex mimics the planar PO₃⁻ group of the phosphoryl-enzyme intermediate, thereby halting the catalytic cycle [2].
This relationship can be visualized in the following diagram:
While a specific protocol for POF₃ is not available, the following standard operating procedure for enzyme inhibition assays is widely applicable [4]. Key steps and considerations are outlined below.
| Sensor Technology | Target Analyte | Detection Limit | Response Time | Key Performance Highlights |
|---|---|---|---|---|
| BODIQU-tBuCZ Porous Film [1] | DCP (Sarin simulant) | 0.001 ppt (parts-per-trillion) | ~3 seconds | Ultra-fast response, ultra-low detection limit, high selectivity, stability over >50 cycles [1]. |
| Smartphone-Based Colorimetric Sensor [2] | Fluoride Ion (F⁻) | 0.1 - 5 ppm (parts-per-million) | < 1 minute | Portable, low-cost (~1 cent/assay), suitable for field testing in water [2]. |
Here are the detailed experimental methodologies for the sensors described above.
BODIQU-tBuCZ Film Fabrication and Testing [1]
Smartphone-Based Colorimetric Sensing [2]
The following diagrams illustrate the core mechanisms behind these sensors, as described in the research.
This diagram illustrates the signal amplification mechanism used in one type of fluoride sensor, where a single fluoride ion triggers a cascade that produces multiple fluorescent molecules [3].
This diagram outlines the design strategy and working principle of the porous BODIQU-tBuCZ film sensor [1].
The study of phosphoryl transfer enzymes represents one of the most significant areas in biochemical research, given that these enzymes constitute approximately 10% of the proteins in the human genome and play crucial roles in countless cellular processes ranging from signal transduction to energy metabolism [1] [2]. Understanding the precise mechanisms by which these enzymes catalyze phosphate transfer has been greatly advanced through the use of structural analogs that mimic either the transition states or ground states of these reactions. Among these analogs, metal fluoride complexes have emerged as particularly valuable tools due to their ability to stabilize enzymic conformations that correspond to catalytically important states while providing spectroscopically sensitive atoms that interact directly with active site residues [1].
The fundamental value of these analogs lies in their ionic character and structural similarity to the phosphoryl group (PO₃⁻), which allows them to serve as effective mimics while offering experimental advantages not available with native phosphates [3]. While phosphoryl fluoride itself is less commonly used directly in enzymatic studies, its metal-coordinated derivatives—particularly beryllium trifluoride (BeF₃⁻), aluminum tetrafluoride (AlF₄⁻), and magnesium trifluoride (MgF₃⁻)—have become indispensable tools for capturing snapshots of enzymatic mechanisms [3] [4]. These complexes enable researchers to trap enzymes in specific catalytic states, making them amenable to high-resolution structural analysis through X-ray crystallography, cryo-EM, and NMR spectroscopy [2].
The various metal fluoride species employed as phosphate analogs exhibit distinct geometric properties, charge characteristics, and mimicry applications that make them suitable for studying different aspects of enzymatic mechanisms. The table below summarizes the key characteristics of the primary metal fluoride species used in enzymatic studies:
Table: Comparison of Key Metal Fluoride Species as Phosphate Analogs
| Metal Fluoride Species | Charge | Primary Mimicry Application | Geometry | Notable Characteristics |
|---|---|---|---|---|
| BeF₃⁻ | -1 | Ground state analog | Tetrahedral | Mimics aspartyl phosphate intermediates; coordinates to carboxylate groups [3] |
| AlF₄⁻ | -1 | Transition state analog | Octahedral (when coordinated) | Early discovered analog; used in G-protein mechanisms [3] |
| MgF₃⁻ | -1 | Transition state analog | Trigonal bipyramidal | Mimics true transition state geometry; validated by QM computations [3] |
| AlF₃⁰ | 0 | Transition state analog | Trigonal bipyramidal | Neutral species; Coulombic mismatch with anionic phosphoryl group [3] |
| ScF₄⁻ | -1 | Emerging analog | Not specified | Significant anomalous signal with soft X-rays [1] [2] |
The trigonal bipyramidal (tbp) geometry exhibited by MgF₃⁻ complexes deserves particular emphasis, as it accurately mimics the transition state geometry for "in-line" stereochemistry of phosphoryl transfer reactions, which has been universally observed in studies of kinases, phosphatases, phosphomutases, and phosphohydrolases [3]. This geometry features axial ligands to both the nucleophile and the leaving group, with equatorial fluorine atoms coordinating to active site residues and essential metal ions. The remarkable conservation of this geometry across diverse enzyme families underscores the fundamental mechanistic constraints of phosphoryl transfer reactions and highlights the value of these analogs in elucidating universal catalytic principles.
Table: Enzymatic Applications of Metal Fluoride Complexes
| Enzyme Category | Representative Enzymes | Metal Fluoride Applications | Key Insights Gained |
|---|---|---|---|
| Phosphatases | Lipid phosphate phosphatases (LPPs) | BeF₃⁻, AlF₄⁻ complexes | Membrane orientation; active site facing extracellular space or lumen [5] |
| Phosphomutases | β-phosphoglucomutase (βPGM) | MgF₃⁻, AlF₄⁻ TSAs | Distinct substrate binding modes for two reaction steps [4] |
| Kinases | Nucleoside diphosphate kinase | AlF₃⁰, MgF₃⁻ complexes | Quaternary complex visualization; phosphoryl transfer mechanism [3] |
| G-proteins | Giα1, Transducin α | AlF₄⁻ complexes | GTP hydrolysis mechanism; essential residue identification [3] |
| ATPases | Myosin, H+-ATPase | BeF₃⁻, AlF₄⁻ complexes | ATP hydrolysis mechanism; multifactorial inhibition [3] [6] |
The successful formation of metal fluoride-enzyme complexes requires careful optimization of experimental conditions to achieve the desired stoichiometry and geometry. For trifluoromagnesate (MgF₃⁻) complexes, the typical preparation involves incubating the enzyme with magnesium chloride (MgCl₂) and sodium fluoride (NaF) in appropriate buffer systems, often with the additional presence of substrate analogs or nucleotides (e.g., ADP or GDP) to stabilize the ternary complex [3] [4]. The optimal fluoride concentration generally ranges from 10-150 mM, while magnesium concentrations typically vary between 1-10 mM, though these must be empirically determined for each system [2]. For tetrafluoroaluminate (AlF₄⁻) complexes, aluminum chloride (AlCl₃) is substituted for magnesium salts, with typical aluminum concentrations of 0.1-5 mM [3].
The formation of these complexes is often monitored by ¹⁹F NMR spectroscopy, which provides a sensitive probe for assessing proper complex formation and evaluating the electronic environment of the fluoride atoms within the active site [4] [2]. For example, in studies of β-phosphoglucomutase, ¹⁹F NMR identified distinct chemical shifts for AlF₄⁻ complexes with βG1P versus G6P, revealing their different electronic environments despite similar overall geometry [4]. For beryllium trifluoride (BeF₃⁻) complexes, which typically serve as ground state analogs, special safety precautions are necessary due to the high toxicity of beryllium compounds, requiring appropriate personal protective equipment and containment measures [3].
The structural characterization of metal fluoride-enzyme complexes leverages multiple complementary biophysical techniques, each providing unique insights into the enzyme's catalytic mechanism:
X-ray Crystallography: This remains the most powerful method for obtaining high-resolution structures of metal fluoride-enzyme complexes. The presence of heavier atoms (Al, Mg, Be) and fluorine provides sufficient anomalous scattering for proper identification and placement within the electron density. For the newly developed scandium tetrafluoride (ScF₄⁻) complexes, the significant anomalous signal with soft X-rays facilitates precise localization of the analog within the structure [1] [2]. Crystallization typically requires screening multiple conditions with varying concentrations of metal fluorides, substrates, and cofactors to trap the desired catalytic intermediate.
Cryo-Electron Microscopy (cryo-EM): The application of cryo-EM to metal fluoride complexes represents an emerging approach that allows structural determination without the need for crystallization, particularly valuable for large enzyme complexes or membrane-associated phosphoryl transfer enzymes [2]. This method preserves more native enzyme conformations and can capture multiple states within a single sample.
Small-Angle X-ray Scattering (SAXS): SAXS provides solution-state structural information that complements the static snapshots from crystallography or cryo-EM, offering insights into the global conformational changes associated with metal fluoride binding and their relationship to the enzyme's catalytic cycle [2].
¹⁹F NMR Spectroscopy: Beyond monitoring complex formation, ¹⁹F NMR provides dynamic information about the electronic environment and hydrogen bonding networks surrounding the metal fluoride cluster. The chemical shifts and line widths of fluorine resonances are sensitive reporters of the active site architecture and have been used to distinguish between subtly different enzyme states [4] [2].
Graph: Experimental Workflow for Metal Fluoride Studies. This diagram illustrates the integrated approach for studying metal fluoride-enzyme complexes, combining multiple biophysical methods to obtain comprehensive mechanistic insights.
The inhibitory effects of fluoride on enzymatic activity have been recognized since the early 20th century, when studies demonstrated that sodium fluoride effectively inhibits glycolytic enzymes such as enolase [6]. The mechanistic basis for this inhibition involves competition with magnesium at the enzyme's active site, as enolase is a dimeric metal-activated enzyme that requires two magnesium ions (Mg²⁺) per subunit for activity [6]. This magnesium-competitive inhibition represents a common mechanism of fluoride toxicity across numerous enzyme families, given that magnesium serves as an essential activator for more than 300 human enzymes [6].
The toxicological implications of fluoride inhibition extend to various physiological systems. Fluoride exposure has been demonstrated to inhibit Na⁺,K⁺-ATPase (NKA) activity in multiple tissues including erythrocytes, hepatocytes, neurons, kidney, and cardiac muscle [6]. The mechanisms underlying NKA inhibition are multifactorial, involving both direct effects on the enzyme and indirect pathways such as decreased serum magnesium levels due to reduced gastrointestinal absorption and modulation by adenylyl cyclase activity, hormones, cytokines, and neuropeptides [6]. These findings highlight the importance of considering both direct and systemic effects when evaluating fluoride-enzyme interactions.
The most significant value of metal fluoride complexes lies in their ability to mimic transition states (TSs) of phosphoryl transfer reactions, providing unprecedented insights into enzyme catalysis. Quantitative assessments reveal the remarkable catalytic proficiency of phosphoryl transfer enzymes, with phosphate monoester hydrolysis experiencing rate accelerations approaching 10²¹-fold compared to uncatalyzed reactions [3]. Metal fluoride complexes, particularly MgF₃⁻, have been validated by QM computations as reliable models for true transition states, delivering similar bond lengths, metal coordination, and virtually identical hydrogen bond networks compared to the actual catalytic intermediates [3].
Studies of β-phosphoglucomutase (βPGM) using fluoromethylenephosphonate analogs complexed with MgF₃⁻ and AlF₄⁻ revealed how this enzyme maintains catalytic fidelity while accommodating two distinct substrates within the same active site [4]. The structural analysis demonstrated that the β-d-glucopyranose ring in the βG1P transition state analog complexes is flipped over and shifted relative to the G6P transition state analog complexes, with its equatorial hydroxyl groups forming direct hydrogen bonds to the enzyme rather than the water-mediated interactions observed in the second catalytic step [4]. These subtle but crucial rearrangements illustrate how enzymes can optimize their active sites for multiple chemical transformations while conserving fundamental catalytic machinery.
Choosing the optimal metal fluoride analog for a specific enzymatic study requires consideration of several factors, including the catalytic step of interest (ground state vs. transition state), the charge characteristics of the mimicred species, and the structural techniques to be employed. The following guidelines can assist in this selection process:
For ground state analogs mimicking aspartyl phosphate intermediates or other tetrahedral phosphate species, BeF₃⁻ complexes are generally preferred, as evidenced by their application in over 70 structures of aspartyl trifluoroberyllates [3]. These complexes are particularly valuable for studying enzymes that form covalent phosphoenzyme intermediates during their catalytic cycles.
For transition state analogs that accurately represent the trigonal bipyramidal geometry of in-line phosphoryl transfer, MgF₃⁻ complexes offer the closest mimicry of the true transition state, with rigorous validation through quantum mechanical computations [3]. These should be the first choice for detailed mechanistic studies of the transfer process itself.
When studying G-protein mechanisms or other systems where initial characterizations employed AlF₄⁻, maintaining consistency with previously established protocols may be advantageous for comparative purposes, though researchers should be mindful of the Coulombic mismatch with anionic phosphoryl groups [3].
For emerging applications where anomalous scattering signals are particularly valuable, such as with softer X-rays, the newly developed ScF₄⁻ complexes offer enhanced experimental characteristics that may facilitate structural determination [1] [2].
Successful implementation of metal fluoride complex studies often requires addressing several technical challenges. When complex formation is inefficient, systematic variation of metal and fluoride concentrations should be performed, with monitoring by ¹⁹F NMR to verify proper coordination geometry [2]. For crystallographic studies that fail to yield high-quality crystals, the use of substrate analogs with reduced reactivity (such as fluoromethylenephosphonate analogs) can prevent catalytic turnover during crystallization, as demonstrated in βPGM studies [4].
The ionic nature of metal fluoride complexes provides the experimental advantage of reversible binding, allowing their removal and replacement with other analogs through dialysis or dilution, which facilitates comparative studies of different catalytic states [1]. Researchers should also be mindful of potential cryo-protection effects in structural studies, as cryogenic conditions can influence the coordination geometry of metal fluoride complexes, potentially introducing artifacts in the observed structures [2].
Metal fluoride complexes have revolutionized the study of phosphoryl transfer enzymes by providing stable analogs of otherwise transient catalytic intermediates. The comparative analysis presented here demonstrates that while each metal fluoride species offers distinct advantages and limitations, together they constitute a versatile toolkit for elucidating enzymatic mechanisms at atomic resolution. The complementary applications of BeF₃⁻ as ground state analogs, MgF₃⁻ as transition state analogs, and AlF₄⁻ in specific signaling contexts enables researchers to select the optimal analog for their particular experimental needs.
The table below summarizes the toxicity profiles and mechanisms of key phosphoryl compound classes, which include organophosphorus nerve agents, pesticides, and flame retardants.
| Compound Class | Key Examples | Primary Mechanism of Action | Relative Toxicity & Notes |
|---|---|---|---|
| G-Series Nerve Agents [1] | Sarin, Soman, Tabun | Irreversible acetylcholinesterase (AChE) inhibition [1] | Extremely high toxicity; designed as chemical warfare agents; rapid onset of symptoms. |
| V-Series Nerve Agents [1] | VX | Irreversible acetylcholinesterase (AChE) inhibition [1] | Extremely high toxicity ("V" for "venomous"); high persistence and dermal toxicity. |
| Phosphoramidates/ Phosphoramidothionates [2] | 2,4,5-trichlorophenyl derivatives | Acetylcholinesterase (AChE) inhibition (presumed) [2] | Moderate to high toxicity; effective against insecticide-resistant pests [2]; toxicity decreases with increasing alkoxy chain length [2]. |
| Organophosphate Flame Retardants (OPFRs) [3] | TCEP, TDCPP, TPhP | Multi-system toxicity (neuro-, hepato-, endocrine toxicity) [3] | Generally lower acute toxicity than warfare agents; concern for long-term, low-dose exposure via inhalation/ingestion [3]. |
| Neurotoxic Organophosphates [4] | Di-isopropyl phosphorofluoridate (DFP) | Phosphorylation of a specific brain protein target, leading to delayed neurotoxicity [4] | Causes delayed neurotoxic effect, distinct from acute AChE inhibition [4]. |
Researchers use specific experimental models and protocols to evaluate the toxicity and mechanism of action of these compounds.
Some organophosphorus compounds cause a delayed neurotoxicity through a mechanism distinct from acute AChE inhibition. This involves the phosphorylation of specific proteins in the nervous system [4]. The following diagram illustrates this proposed pathway.
Phosphorus Fluoride Exchange (PFEx) is a modern click chemistry technique where a phosphorus(V) center, equipped with fluorine leaving groups, reacts with various nucleophiles. The process is catalyzed by Lewis base catalysts, not by the metal centers you inquired about. The phosphorus fluoride hub itself is the reactive species, and the "metal center" in this context is often the catalyst that facilitates the exchange [1] [2].
The table below summarizes the core reactivity of P(V)-F hubs in PFEx chemistry:
| Reaction Component | Description | Key Features |
|---|---|---|
| P(V)-F Hub | Molecule with P-F bonds (e.g., phosphoramidic difluorides). Bench-stable substrates [2]. | High chemoselectivity; allows sequential functionalization [1] [2]. |
| Nucleophiles | Aryl alcohols, alkyl alcohols, amines [2]. | Forms stable P(V)-O and P(V)-N linkages [2]. |
| Catalyst | Lewis base amines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)) [2]. | Enhances P-F exchange rate; different catalysts enable selective, serial reactions [2]. |
In structural biology and computational chemistry, metal fluorides like MgF₃⁻ and AlF₄⁻ are used as exact geometric mimics of the phosphoryl group (PO₃⁻) to study enzyme mechanisms. In this case, the metal fluoride complex itself acts as a stable transition state analog bound to the enzyme's active site [3].
The following diagram illustrates the conceptual workflow for using metal fluorides in enzymatic studies:
Here are specific experimental contexts that provide insight into phosphorus-fluorine and metal center interactions.
1. Protocol for PFEx Reaction (from [2])
2. Case Study: Fluoride Interference with Ruthenium Catalysis An unrelated but informative study on olefin metathesis found that tetra-n-butylammonium fluoride (TBAF) severely hinders ruthenium catalysts [4].
The following table summarizes the core principles and performance data of modern detection methods for phosphoryl fluoride (POF₃) and related nerve agents.
| Method / Technology | Sensing Principle | Reported Sensitivity | Response Time | Key Advantage | Key Limitation |
|---|---|---|---|---|---|
| Defect-Engineered MOF (MOF-525) [1] | Fluorescence; Dimensional & chemical activity dual-sieving | 0.96 nm / 3.8 ppb | < 1 second | High selectivity, anti-interference (acid, humidity) | Requires specialized material synthesis |
| Autoinductive Cascade [2] | Optical (Colorimetric/Fluorometric); F⁻ ion signal amplification | "Ultratrace" levels (precise LOD not given) | "Rapid" (precise time not given) | Signal amplification via self-propagating cycle | Multi-step chemical process |
| Fluoride Ion-Selective Electrode (F-ISE) [3] | Potentiometry; Direct F⁻ concentration measurement | Micromolar (μM) range | Minutes (equilibration time) | High anti-interference from complex media | Measures total F⁻, not specific to POF₃ |
For a deeper understanding, here are the experimental specifics behind the key methods listed above.
This method focuses on creating a tailored material for highly selective and rapid sensing.
The workflow for this defect-driven sensing method can be visualized as follows:
This method detects POF₃ indirectly by sensitively measuring the fluoride ions (F⁻) it releases upon hydrolysis.
The logic of this self-propagating, amplifying detection cycle is shown below:
The table below summarizes the key characteristics and applications of these two compounds based on the search results.
| Feature | Scandium Tetrafluoride (ScF₄) | This compound (POF₃) |
|---|---|---|
| Primary Role | Phosphate surrogate, transition state analog in enzymatic studies [1] | Subject of structural and spectroscopic analysis [2] |
| Chemical Nature | Ionic metal fluoride [1] | Small molecule [3] |
| Key Application | Trapping catalytically important states of enzymes for structure determination (X-ray, cryo-EM, NMR) [1] | Fundamental research on intermolecular interactions in the solid state via Raman spectroscopy and XRD [2] |
| Relevance to Phosphate Transfer | High (mimics charge and geometry of transferring phosphoryl group) [1] | Low (studied for its own molecular properties) |
| Spectroscopic/Structural Use | X-ray crystallography, cryo-EM, NMR (¹⁹F-NMR), SAXS [1] | Raman spectroscopy, X-ray diffraction (XRD) [2] |
| Key Experimental Finding | Provides significant anomalous scattering signal with soft X-rays [1] | Intermolecular P–O interactions in crystal structure cause splitting in Raman P–O valence vibration [2] |
| Quantitative Data | Anomalous signal for phase determination (methodology described) [1] | Crystal structure (trigonal space group P$\bar{3}$m1) [2] |
The following workflow visualizes the key steps for utilizing scandium tetrafluoride in structural and spectroscopic studies of enzymes, based on the methodologies described in the search results.
Step-by-Step Protocol: